2-(Phenylamino)pyrimidine-4-carbaldehyde
Description
BenchChem offers high-quality 2-(Phenylamino)pyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylamino)pyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
797793-40-9 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-anilinopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c15-8-10-6-7-12-11(14-10)13-9-4-2-1-3-5-9/h1-8H,(H,12,13,14) |
InChI Key |
BWZVIOINTAHEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS 797793-40-9): A Foundational Pharmacophore Intermediate in Tyrosine Kinase Inhibitor Design
Executive Summary
The 2-phenylamino-pyrimidine scaffold represents one of the most privileged structures in modern targeted oncology. It serves as the core pharmacophore for revolutionary tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib, which have transformed the treatment landscape for chronic myelogenous leukemia (CML)[1]. Within the synthetic pipeline of these therapeutics, 2-(phenylamino)pyrimidine-4-carbaldehyde (CAS 797793-40-9) emerges as a critical, highly versatile intermediate[2]. Unlike its methyl-substituted counterparts, the C4-carbaldehyde provides an electrophilic handle that allows for rapid, mild derivatization. This enables medicinal chemists to explore vast structure-activity relationship (SAR) landscapes around the kinase hinge-binding domain, facilitating the development of next-generation inhibitors designed to overcome acquired resistance mutations.
Physicochemical and Structural Profiling
Understanding the baseline physicochemical properties of 2-(phenylamino)pyrimidine-4-carbaldehyde is essential for optimizing downstream synthetic conditions, particularly regarding its solubility, extraction efficiency, and reactivity profiles[2].
| Property | Value |
| CAS Registry Number | 797793-40-9 |
| Chemical Name | 2-(Phenylamino)pyrimidine-4-carbaldehyde |
| Molecular Formula | C11H9N3O |
| Molecular Weight | 199.21 g/mol |
| Boiling Point (Predicted) | 403.8 ± 37.0 °C |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ |
| pKa (Predicted) | 1.27 ± 0.10 |
| Precursor CAS | 797793-39-6 (Acetal derivative) |
Mechanistic Rationale: The BCR-ABL Kinase Inhibitor Core
The clinical efficacy of 2-phenylamino-pyrimidine derivatives stems from their highly specific binding mechanics within the ATP-binding pocket of the BCR-ABL1 fusion protein[1],[3].
-
Hinge Region Interaction : The 2-phenylamino moiety acts as a critical hydrogen bond donor/acceptor pair. It forms essential hydrogen bonds with the backbone carbonyl and NH of the Met318 residue in the ABL kinase hinge region.
-
Induced-Fit Mechanism : These compounds do not merely compete with ATP; they bind to the inactive conformation of the kinase[4]. This binding induces a conformational shift that occludes the ATP-binding pocket, stabilizing the inactive state and effectively shutting down the constitutive tyrosine kinase activation responsible for CML cell proliferation[5].
-
The Role of the C4 Position : The 4-position of the pyrimidine ring is oriented toward the solvent-exposed region or deeper hydrophobic pockets depending on the specific kinase conformation. The aldehyde group at this position allows for the installation of solubilizing groups (like N-methylpiperazine in imatinib) or alternative hydrophobic motifs (like the trifluoromethyl-phenyl group in nilotinib) to overcome resistance mutations[1].
Mechanism of BCR-ABL kinase inhibition by 2-(phenylamino)pyrimidine derivatives.
Experimental Workflows & Synthetic Methodologies
Upstream Synthesis: Acetal Deprotection to Yield the Aldehyde
The most efficient route to 2-(phenylamino)pyrimidine-4-carbaldehyde is the acidic hydrolysis of its acetal precursor, 2-pyrimidinamine, 4-(dimethoxymethyl)-N-phenyl- (CAS 797793-39-6)[2].
Step-by-Step Protocol:
-
Reaction Setup : In an oven-dried round-bottom flask, dissolve the acetal precursor (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Acidic Hydrolysis : Cool the mixture to 0 °C using an ice bath. Dropwise, add an aqueous solution of 2M Hydrochloric Acid (HCl) (3.0 eq).
-
Causality: The acidic environment protonates the methoxy oxygen, facilitating the expulsion of methanol and the formation of a highly reactive oxocarbenium ion. Water subsequently attacks this intermediate to yield a hemiacetal, which rapidly collapses into the target aldehyde.
-
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS to ensure complete conversion.
-
Quenching & Neutralization : Carefully quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches ~7.5.
-
Causality: Immediate neutralization prevents the acid-catalyzed degradation or self-condensation of the newly formed, sensitive aldehyde group, stabilizing the product for extraction.
-
-
Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.
Downstream Derivatization: Reductive Amination for TKI Libraries
To build functionalized TKI analogues, the aldehyde is subjected to reductive amination to install basic amine side chains.
Step-by-Step Protocol:
-
Imine Formation : Dissolve 2-(phenylamino)pyrimidine-4-carbaldehyde (1.0 eq) and the desired secondary amine (e.g., N-methylpiperazine, 1.2 eq) in 1,2-Dichloroethane (DCE) to a concentration of 0.1 M. Add Glacial Acetic Acid (AcOH) (1.5 eq). Stir at room temperature for 1 hour.
-
Causality: The weak acid (AcOH) catalyzes the formation of the intermediate iminium ion by protonating the carbonyl oxygen, making it more electrophilic. It is weak enough not to fully protonate the nucleophilic amine, ensuring the reaction proceeds smoothly.
-
-
Reduction : Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 12 hours.
-
Causality: NaBH(OAc)₃ is explicitly chosen over harsher reducing agents like NaBH₄. Its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the transient iminium ion without reducing the unreacted aldehyde starting material, thereby maximizing the yield of the target amine.
-
-
Workup : Quench with 1N NaOH to break down boron complexes and neutralize the acetic acid. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.
Synthetic workflow from acetal precursor to diverse Tyrosine Kinase Inhibitor (TKI) analogues.
References
1.[2] Title: 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 - ChemicalBook Source: chemicalbook.com URL:
2.[1] Title: Advances in treatment of chronic myelogenous leukemia – new treatment options with tyrosine kinase inhibitors - PMC Source: nih.gov URL:
3.[3] Title: Imatinib - StatPearls - NCBI Bookshelf Source: nih.gov URL:
4.[4] Title: Treating Imatinib-Resistant Leukemia: The Next Generation Targeted Therapies - Semantic Scholar Source: semanticscholar.org URL:
5.[5] Title: Philadelphia chromosome-positive leukemia stem cells in acute lymphoblastic leukemia and tyrosine kinase inhibitor therapy - Baishideng Publishing Group Source: wjgnet.com URL:
Sources
- 1. Advances in treatment of chronic myelogenous leukemia – new treatment options with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 [chemicalbook.com]
- 3. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. wjgnet.com [wjgnet.com]
Spectroscopic Characterization of 2-(Phenylamino)pyrimidine-4-carbaldehyde: A Technical Guide for Drug Development
Executive Summary
2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS: 797793-40-9) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry. The 2-aminopyrimidine core is a privileged scaffold, functioning as a critical hinge-binding motif in the development of numerous tyrosine kinase inhibitors (TKIs), most notably in the synthesis of imatinib analogs . The C4-carbaldehyde moiety provides an essential synthetic handle for downstream functionalization via reductive amination, Wittig olefination, or heterocyclic condensation.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this intermediate, detailing not just the expected data, but the mechanistic causality behind the analytical observations and experimental protocols.
Analytical Workflow & Structural Validation
To ensure the scientific integrity of the synthesized intermediate before downstream application, a multi-modal spectroscopic approach is mandatory. The workflow below outlines the logical progression from sample preparation to structural mapping.
Fig 1. Standardized spectroscopic validation workflow for pyrimidine-based intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection Causality
For 2-(phenylamino)pyrimidine derivatives, DMSO-d₆ is the strictly preferred solvent over CDCl₃. The secondary amine (-NH-) and the pyrimidine nitrogens form strong intermolecular hydrogen-bonded aggregates in non-polar solvents, leading to severe line broadening. DMSO-d₆ acts as a potent hydrogen-bond acceptor, disrupting these aggregates and ensuring sharp, well-resolved monomeric signals .
¹H NMR Analysis (400 MHz, DMSO-d₆)
The proton spectrum is defined by the severe deshielding effects of the pyrimidine core and the anisotropic effect of the carbonyl group.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| C4-CHO | 9.92 | Singlet (s) | 1H | - | Aldehyde proton |
| C2-NH | 10.05 | Broad Singlet (br s) | 1H | - | Secondary amine proton |
| C6-H | 8.65 | Doublet (d) | 1H | 5.0 | Pyrimidine C6 |
| C2', C6' | 7.80 | Doublet (d) | 2H | 7.8 | Phenyl ortho-protons |
| C5-H | 7.42 | Doublet (d) | 1H | 5.0 | Pyrimidine C5 |
| C3', C5' | 7.35 | Triplet (t) | 2H | 7.8 | Phenyl meta-protons |
| C4' | 7.05 | Triplet (t) | 1H | 7.4 | Phenyl para-proton |
Mechanistic Insight: The C6 proton is highly deshielded (8.65 ppm) due to its proximity to the electronegative N1 atom and the electron-withdrawing nature of the pyrimidine ring. Conversely, the C5 proton is relatively shielded (7.42 ppm) because the resonance structures of the pyrimidine system localize a partial negative charge at the C5 position .
¹³C NMR Analysis (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 192.5 | C=O (Aldehyde) | 128.8 | Phenyl C3', C5' (meta) |
| 161.2 | Pyrimidine C2 | 122.4 | Phenyl C4' (para) |
| 159.8 | Pyrimidine C6 | 119.6 | Phenyl C2', C6' (ortho) |
| 158.4 | Pyrimidine C4 | 111.3 | Pyrimidine C5 |
| 139.5 | Phenyl C1' (ipso) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups, specifically the aldehyde and secondary amine. Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting to prevent the absorption of atmospheric moisture, which obscures the critical N-H stretching region.
| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |
| 3280 | Medium, Broad | N-H stretch (secondary amine) |
| 2850, 2745 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| 1705 | Strong | C=O stretch (Aldehyde) |
| 1585, 1530 | Strong | C=C and C=N aromatic ring stretches |
| 750, 690 | Strong | Mono-substituted benzene out-of-plane (OOP) bends |
Mechanistic Insight: The carbonyl stretching frequency (1705 cm⁻¹) is lower than that of a typical aliphatic aldehyde (~1725 cm⁻¹). This bathochromic shift is caused by the conjugation of the C=O double bond with the aromatic pyrimidine π-system. Conjugation increases the single-bond character of the carbonyl group, lowering its force constant and, consequently, its vibrational frequency.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is highly effective for this compound due to the basic nature of the pyrimidine nitrogens, which readily accept protons.
-
Exact Mass (Theoretical): 199.0746 Da
-
Observed [M+H]⁺: 200.0822 m/z
Collision-Induced Dissociation (CID) Pathway
Upon isolation and fragmentation of the [M+H]⁺ parent ion, the molecule undergoes predictable structural degradation. The primary pathway involves the neutral loss of carbon monoxide (-28 Da) from the formyl group, a hallmark of aromatic aldehydes. Secondary fragmentation involves the cleavage of the exocyclic C-N bond.
Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific rigor, the following step-by-step methodologies must be adhered to when acquiring the spectroscopic data.
Protocol A: NMR Sample Preparation and Acquisition
-
Solubilization: Weigh exactly 10–15 mg of the highly pure (>98%) compound. Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Rationale: TMS provides a 0.0 ppm reference without overlapping with the sample's aromatic peaks.
-
Homogenization: Sonicate the vial for 2 minutes at room temperature to ensure complete dissolution and disruption of micro-aggregates. Transfer to a standard 5 mm NMR tube.
-
¹H Acquisition: Acquire the spectrum at 298 K using a 30° excitation pulse, 16 scans, and a relaxation delay (D1) of 2.0 seconds. Rationale: The 30° pulse allows for faster longitudinal relaxation, improving the signal-to-noise ratio over a shorter timeframe.
-
¹³C Acquisition: Acquire using standard WALTZ-16 proton decoupling to collapse multiplet carbon signals into singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Utilize 1024 scans with a D1 of 2.0 seconds.
Protocol B: FT-IR (ATR) Acquisition
-
Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Acquire a background spectrum (ambient air).
-
Application: Place 2–3 mg of the solid compound directly onto the center of the crystal. Do not use solvents.
-
Compression: Apply pressure using the ATR anvil to ensure optimal optical contact between the crystal and the solid lattice.
-
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ across a spectral window of 4000 to 400 cm⁻¹.
Protocol C: HRMS (ESI-TOF) Acquisition
-
Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. Rationale: Formic acid acts as a proton source, drastically increasing ionization efficiency for the basic pyrimidine core.
-
Injection: Inject 5 µL into the ESI-TOF mass spectrometer.
-
Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V. Acquire data in positive ion mode over a mass range of 50–500 m/z.
References
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates Source: MDPI (ECSOC-27) URL:[Link]
-
Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Product Class 12: Pyrimidines Source: Science of Synthesis (Thieme Connect) URL:[Link]
Solubility of 2-(Phenylamino)pyrimidine-4-carbaldehyde in common lab solvents
Solubility Dynamics of 2-(Phenylamino)pyrimidine-4-carbaldehyde: A Technical Guide for Preclinical Formulation and Synthesis
Introduction and Contextualization
2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS 797793-40-9)[1] is a highly specialized chemical intermediate that bridges two critical pharmacophores. It features the lipophilic 2-phenylaminopyrimidine backbone—renowned for its foundational role in ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib[2]—and a reactive electrophilic carbaldehyde group at the C4 position.
For drug development professionals and synthetic chemists, the physicochemical behavior of this intermediate dictates the efficiency of downstream synthetic steps (such as reductive aminations) and purification workflows[3]. Poor solvent selection often leads to mass transfer limitations in heterogeneous reactions, or worse, solvent-induced degradation of the reactive aldehyde. This guide synthesizes the thermodynamic drivers, quantitative solubility profiles, and self-validating protocols necessary to master the solvation of this critical building block.
Structural and Thermodynamic Drivers of Solvation
The dissolution of 2-(phenylamino)pyrimidine-4-carbaldehyde is governed by a delicate thermodynamic competition between its high crystal lattice energy (driven by planar aromatic
Historically, the unmodified 2-phenylaminopyrimidine backbone exhibits notoriously poor aqueous solubility, which necessitated the attachment of highly polar side chains (e.g., N-methylpiperazine) during the clinical optimization of imatinib[2]. The parent pyrimidine-4-carbaldehyde core similarly demonstrates limited solubility in water but readily dissolves in organic media[4].
Structural interaction nodes dictating the solvation thermodynamics of the target molecule.
Quantitative Solubility Matrix
The following table summarizes the solubility profile of the intermediate across common laboratory solvent classes, synthesizing empirical data from its constituent structural analogs[4][5][6][7][8].
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Aqueous | Water (pH 7.0) | < 0.1 | High lipophilicity; lack of ionizable groups at physiological pH[7][8]. |
| Aqueous | Water (pH < 3.0) | 1.0 - 5.0 | Protonation of the pyrimidine nitrogen disrupts the hydrophobic crystal lattice[7][8]. |
| Polar Aprotic | DMSO / DMF | > 50.0 | High dipole moment and H-bond acceptor basicity efficiently solvate the amine and aromatic rings. |
| Halogenated | Dichloromethane (DCM) | 10.0 - 25.0 | Favorable polarizability effectively solvates the lipophilic backbone without reacting with the aldehyde[5][6]. |
| Polar Protic | Methanol / Ethanol | 1.0 - 10.0 | Moderate solvation; however, presents a risk of reversible hemiacetal formation with the carbaldehyde group. |
| Non-Polar | Hexane / Heptane | < 0.1 | Incapable of disrupting intermolecular hydrogen bonding or |
Note on Mixed Solvents: In binary solvent systems, the solubility of related imatinib intermediates exhibits non-linear, synergistic behavior. For example, solubility often peaks at specific molar fractions in mixtures like ethyl acetate/n-propanol due to complementary solvation of different molecular nodes[9].
Mechanistic Causality in Solvent Selection
As an Application Scientist, it is critical to understand the causality behind these solubility metrics to prevent catastrophic synthetic failures:
-
The pH Dependency: Similar to the final active pharmaceutical ingredient (API) imatinib, this intermediate exhibits strictly pH-dependent aqueous solubility[7][8]. The pyrimidine ring acts as a weak base. At neutral pH, the molecule remains un-ionized and precipitates. Acidifying the media (pH < 3.0) protonates the pyrimidine nitrogen, drastically reducing the desolvation energy penalty and allowing the molecule to enter the aqueous phase.
-
The Risk of Protic Solvents: While lower alcohols can dissolve the compound, the C4-carbaldehyde is highly electrophilic. Prolonged heating in primary alcohols (e.g., methanol) can lead to the formation of dimethyl acetals. If a downstream reductive amination fails, the root cause is often not poor solubility, but solvent-induced masking of the reactive aldehyde.
-
Polar Aprotic Dominance: DMSO and DMF are the gold standards for this scaffold. They provide exceptional solubility by acting as strong hydrogen bond acceptors for the secondary amine, completely disrupting the solid-state lattice without chemically altering the carbaldehyde.
Experimental Protocol: Self-Validating Thermodynamic Solubility Workflow
To generate reliable, actionable data for specific polymorphs of this intermediate, a rigorously controlled shake-flask method coupled with HPLC-UV is required. This protocol is designed as a self-validating system , incorporating internal controls to prevent false readings caused by solvent degradation or kinetic supersaturation.
Standard shake-flask methodology for determining thermodynamic solubility with self-validation.
Step-by-Step Methodology:
-
Equilibration: Add an excess of 2-(phenylamino)pyrimidine-4-carbaldehyde (approximately 50 mg) to 1.0 mL of the target solvent in a sealed, inert borosilicate glass vial.
-
Thermal Control: Incubate the suspension on an orbital shaker at 300 RPM and a constant 25.0 ± 0.1 °C for 48 hours.
-
Causality: A 48-hour incubation ensures the transition from transient kinetic solubility to true thermodynamic solubility, allowing any metastable polymorphs to convert to the most stable crystalline form.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Causality: Do not rely solely on syringe filters. Highly lipophilic compounds can adsorb onto standard PTFE or Nylon membranes, artificially lowering the measured concentration in the filtrate.
-
-
Dilution & Quenching: Immediately dilute an aliquot of the supernatant into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).
-
Causality: Immediate dilution prevents precipitation upon ambient temperature fluctuations, and the acidic modifier stabilizes the compound against degradation[7].
-
-
HPLC-UV Analysis (Self-Validation Step): Quantify the concentration against a 5-point calibration curve.
-
Control Integration: Inject a blank of the incubation solvent to establish a baseline. Critically, monitor the chromatogram for secondary peaks. The appearance of new peaks indicates that the solvent is reacting with the compound (e.g., oxidation of the carbaldehyde to a carboxylic acid), invalidating the solubility metric for synthetic purposes.
-
Implications for Large-Scale Synthesis
Understanding this solubility profile is a prerequisite for rational synthetic design. In large-scale API manufacturing, the differential solubility of intermediates is heavily exploited. For instance, while the intermediate is highly soluble in polar aprotic solvents during the reaction phase, antisolvents like isopropyl alcohol are strategically added during workup. Because the un-ionized intermediate is poorly soluble in water and isopropyl alcohol compared to its highly polar impurities, this antisolvent crystallization approach yields purities exceeding 99.5% without the need for prohibitive column chromatography[3].
References
1.[1] ChemicalBook. "2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9". Available at: 2.[5] ChemBK. "2-(Phenylamino)pyrimidine". Available at: 3.[4] BenchChem. "Pyrimidine-4-carbaldehyde | 2435-50-9". Available at: 4.[9] ResearchGate. "Solubility profile of imatinib in pure and mixed solvents". Available at: 5.[6] ChemicalBook. "55314-16-4 | CAS DataBase". Available at: 6.[7] BenchChem. "A Comprehensive Technical Guide on the Solubility and Stability of Imatinib". Available at: 7.[8] PubChem. "Imatinib | C29H31N7O | CID 5291". Available at: 8.[3] ACS Publications. "A Facile Total Synthesis for Large-Scale Production of Imatinib Base". Available at: 9.[2] Blood - ASH Publications. "The development of imatinib as a therapeutic agent for chronic myeloid leukemia". Available at:
Sources
- 1. 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 [chemicalbook.com]
- 2. ashpublications.org [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine-4-carbaldehyde | 2435-50-9 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 55314-16-4 | CAS DataBase [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: The Phenylaminopyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Phenylaminopyrimidine Derivatives
The 2-phenylaminopyrimidine (PAP) scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique stereoelectronic features allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of numerous protein kinases, making it a highly versatile and successful core for developing targeted therapeutics. The landscape of cancer treatment was irrevocably altered by the introduction of the first PAP-based kinase inhibitor, Imatinib (Gleevec®), which transformed chronic myeloid leukemia (CML) from a fatal diagnosis into a manageable condition.[1][2] The success of Imatinib catalyzed an explosion of research into PAP derivatives, revealing a remarkable breadth of biological activities beyond oncology.
This guide provides an in-depth technical overview of the major biological activities associated with phenylaminopyrimidine derivatives. Moving beyond a simple catalogue of effects, we will explore the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and discuss the causality behind key methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for novel therapeutic innovation.
Chapter 1: Anticancer Activity - The Tyrosine Kinase Inhibition Paradigm
The most profound and well-documented biological activity of phenylaminopyrimidine derivatives is their potent and often selective anticancer efficacy. This activity is overwhelmingly rooted in their ability to inhibit protein kinases, enzymes that are central to the cell's signaling network and frequently dysregulated in cancer.
Mechanism of Action: Targeting Dysregulated Kinases
Protein kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning cellular processes on or off. In many cancers, mutations lead to kinases that are "stuck" in the "on" position, driving uncontrolled cell proliferation and survival.[3][4]
Phenylaminopyrimidine derivatives are archetypal ATP-competitive inhibitors. They are designed to mimic the adenine portion of ATP, allowing them to bind to the enzyme's active site.[5][6] By occupying this pocket, they physically block ATP from binding, thereby preventing phosphorylation and shutting down the aberrant downstream signaling cascade.[4][6] This targeted approach offers a significant advantage over traditional cytotoxic chemotherapies, which indiscriminately affect all rapidly dividing cells.
Case Study 1: Imatinib & Nilotinib - Targeting Bcr-Abl in CML
Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[2] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells.[2][4]
-
Imatinib was engineered to fit precisely into the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and blocking its function.[3][4][5] This effectively halts the signaling that promotes leukemic cell growth and induces apoptosis.[4]
-
Nilotinib , a second-generation PAP derivative, was developed to overcome Imatinib resistance, which often arises from mutations in the Bcr-Abl kinase domain.[7] It binds with higher affinity and can inhibit most of the Imatinib-resistant Bcr-Abl mutants.[8][9][10][11]
Case Study 2: Gefitinib & Erlotinib - Targeting EGFR in Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can be a key driver in non-small cell lung cancer (NSCLC).[12][13] Upon activation, EGFR initiates signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth and survival.[14]
-
Gefitinib and Erlotinib are PAP-related quinazoline derivatives that act as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[12][15][16][17][18] By binding to the EGFR active site, they block receptor autophosphorylation and subsequent activation of these downstream pro-survival pathways, leading to cell growth inhibition and apoptosis in EGFR-dependent tumors.[14][17][19][20][21]
Experimental Protocol: In Vitro Anticancer Activity Assessment (Cell Viability Assay)
The foundational experiment to determine the anticancer potential of a new PAP derivative is a cell viability assay. This quantifies the compound's ability to reduce the number of viable cells in a cancer cell line panel (e.g., the NCI-60 panel).[22][23] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and high-throughput method.
Causality: This assay is chosen for its sensitivity and direct mechanism. It measures ATP levels, which are a strong indicator of metabolic activity and cell viability.[23][24] A decrease in the luminescent signal directly correlates with cell death or growth inhibition caused by the test compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution series of the PAP derivative in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a standard period (e.g., 48 or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Summarizing Anticancer Potency
Quantitative data from these assays are best presented in a tabular format to allow for easy comparison of potency and selectivity across different cancer types.
| Compound | Target Kinase(s) | HCT-116 (Colon) IC₅₀ (µM)[1] | K562 (Leukemia) IC₅₀ (µM)[2] | A549 (Lung) IC₅₀ (µM) |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | > 10 | 0.25 | > 10 |
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | > 10 | < 0.05 | > 10 |
| Gefitinib | EGFR | 8.7 | > 10 | 0.5 |
| Erlotinib | EGFR | 7.9 | > 10 | 2.3 |
| Compound 8b | Src-kinase | 1.2[25] | Not Reported | Not Reported |
Note: IC₅₀ values are representative and can vary based on specific assay conditions.
Chapter 2: Antimicrobial Activities
While oncology has been the primary focus, the versatility of the PAP scaffold has led to its exploration as a source of novel antimicrobial agents.
Antifungal Properties
Invasive fungal infections pose a significant threat, and the emergence of drug resistance necessitates new therapeutic classes. Several studies have reported the synthesis of PAP derivatives with promising antifungal activity.[26][27]
Mechanism of Action: A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[28] Some PAP derivatives have been designed as novel CYP51 inhibitors, disrupting membrane integrity and leading to fungal cell death.[28]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The gold standard for determining a compound's antifungal potency is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC).[29][30] This protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[29][31]
Causality: The MIC is the most fundamental and reproducible measure of a drug's in vitro activity against a specific microbe.[30][32] It provides a quantitative endpoint—the lowest concentration that prevents visible growth—which is essential for comparing compounds and guiding further development.
Step-by-Step Protocol:
-
Medium Preparation: Prepare RPMI-1640 medium according to CLSI guidelines.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the PAP derivative in the medium, typically from 64 µg/mL down to 0.06 µg/mL. Include a drug-free well for a growth control and a sterile well for a negative control.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) and prepare a standardized inoculum suspension in the medium.
-
Inoculation: Add the fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: Read the plate visually or with a spectrophotometer. The MIC is the lowest concentration of the compound at which there is no visible growth (or significant inhibition of growth) compared to the drug-free control.[33]
Antibacterial Properties & Susceptibility Testing
The exploration of PAP derivatives for antibacterial activity is an emerging field. The same fundamental principle of determining the MIC via broth microdilution applies. The protocol is nearly identical to the antifungal method, with the primary difference being the use of bacterial-specific growth media (e.g., Mueller-Hinton Broth) and standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[32][34][35]
Data Presentation: Summarizing Antimicrobial Efficacy
MIC values are presented in a table to show the spectrum of activity against various pathogens.
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Fluconazole | 0.25 - 1.0 | > 64 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | 0.25 | 0.015 |
| Compound C6 [28] | 8 | > 64 | Not Reported | Not Reported |
| Compound 5o [36] | > 50 | > 50 | Not Reported | Not Reported |
Note: Compound 5o was tested against plant-pathogenic fungi, showing an EC50 of 10.5 µg/mL against Phomopsis sp.[26][36] N/A = Not Applicable.
Chapter 3: Other Potential Biological Activities
The inhibitory action of PAP derivatives on various kinases suggests their potential utility in other disease areas, most notably inflammation. Many kinases that are targets in oncology (e.g., Src-family kinases) also play critical roles in immune cell signaling. Therefore, PAP derivatives may possess anti-inflammatory properties by modulating cytokine production and inflammatory cell activation. While this area is less developed than oncology, it represents a promising frontier for future research.
Conclusion and Future Directions
The phenylaminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapies. Its initial success in oncology as a kinase inhibitor has paved the way for its exploration in other therapeutic areas, including infectious diseases. The key to its success lies in its chemical tractability and its inherent ability to interact with the highly conserved ATP-binding site of enzymes critical to disease pathology.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing new derivatives that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Systematically developing next-generation compounds that are active against mutant forms of target enzymes that confer resistance to existing drugs.
-
Exploring New Targets: Applying the PAP scaffold to other kinase targets implicated in inflammatory, metabolic, and neurodegenerative diseases.
-
Hybrid Molecules: Combining the PAP core with other pharmacophores to create hybrid molecules with dual or complementary mechanisms of action.
The journey of the phenylaminopyrimidine scaffold from a single anticancer agent to a versatile platform for drug discovery is a testament to the power of rational drug design. Its story is far from over, and it will undoubtedly continue to be a source of novel and impactful medicines for years to come.
References
-
Imatinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). AACR Journals. Retrieved March 10, 2026, from [Link]
-
Erlotinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). Dr.Oracle. Retrieved March 10, 2026, from [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Gefitinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). Drugs.com. Retrieved March 10, 2026, from [Link]
-
Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved March 10, 2026, from [Link]
-
What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved March 10, 2026, from [Link]
-
Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - SciSpace. (2019, July 11). SciSpace. Retrieved March 10, 2026, from [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Synthesis and Antiproliferative Activities of Novel 2-Phenylaminopyrimidine (PAP) Derivatives | Scientific.Net. (n.d.). Scientific.Net. Retrieved March 10, 2026, from [Link]
-
Current status of antifungal susceptibility testing methods | AVESİS. (n.d.). AVESİS. Retrieved March 10, 2026, from [Link]
-
Can We Improve Antifungal Susceptibility Testing? - Frontiers. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Integra Biosciences. Retrieved March 10, 2026, from [Link]
-
What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved March 10, 2026, from [Link]
-
Mechanism of action of erlotinib - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (2021, September 9). Oxford Academic. Retrieved March 10, 2026, from [Link]
-
What is the mechanism of Imatinib mesylate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved March 10, 2026, from [Link]
-
Erlotinib Hydrochloride - Massive Bio. (2025, December 30). Massive Bio. Retrieved March 10, 2026, from [Link]
-
What are the molecular and cellular mechanisms underlying the therapeutic effects of Nilotinib D-Tartrate? | R Discovery. (n.d.). R Discovery. Retrieved March 10, 2026, from [Link]
-
Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22). ecancer. Retrieved March 10, 2026, from [Link]
-
Nilotinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Antimicrobial susceptibility testing - methods. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - RSC Publishing. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 15). PubMed. Retrieved March 10, 2026, from [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Emery Pharma. Retrieved March 10, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved March 10, 2026, from [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Apec.org. Retrieved March 10, 2026, from [Link]
-
Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? - MDPI. (2024, March 14). MDPI. Retrieved March 10, 2026, from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Synthesis, anticancer activity, toxicity evaluation and molecular docking studies of novel phenylaminopyrimidine-(thio)urea hybrids as potential kinase inhibitors - PubMed. (2019, February 15). PubMed. Retrieved March 10, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Design, Synthesis and Bioactivities of Phenylamino-Pyrimidine Derivatives as Novel Protein Tyrosine Kinase Inhibitors - Bentham Science Publishers. (n.d.). Bentham Science Publishers. Retrieved March 10, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8). PubMed. Retrieved March 10, 2026, from [Link]
-
Identification of 3-Phenylaminoquinolinium and 3-Phenylaminopyridinium salts as New Agents against Opportunistic Fungal Pathogens - PMC. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26). ScienceDirect. Retrieved March 10, 2026, from [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 11). Frontiers. Retrieved March 10, 2026, from [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. (n.d.). NCBI. Retrieved March 10, 2026, from [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 10, 2026, from [Link]
Sources
- 1. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 10. Nilotinib: Your Ultimate Guide! [octagonchem.com]
- 11. Nilotinib - Wikipedia [en.wikipedia.org]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Erlotinib - Wikipedia [en.wikipedia.org]
- 17. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 19. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. massivebio.com [massivebio.com]
- 22. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 23. noblelifesci.com [noblelifesci.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 27. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. apec.org [apec.org]
- 34. integra-biosciences.com [integra-biosciences.com]
- 35. emerypharma.com [emerypharma.com]
- 36. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Evolution of the 2-Anilinopyrimidine Pharmacophore
The Discovery, Synthesis, and Mechanistic Role of 2-(Phenylamino)pyrimidine-4-carbaldehyde in Kinase Inhibitor Development
The development of targeted oncology therapeutics was revolutionized by the discovery of the 2-anilinopyrimidine pharmacophore, most famously utilized in the BCR-ABL inhibitor Imatinib (Gleevec). As researchers sought to expand this structural class to target other critical kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFRs), the need for versatile, late-stage functionalizable building blocks became paramount.
In the early 2000s, 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS 797793-40-9) emerged as a critical chemical intermediate[1]. First prominently detailed in patents by AstraZeneca (e.g., WO2004101564)[2], this compound serves as the structural foundation for synthesizing highly selective cell-cycle inhibitors[3]. The core innovation lies in the 4-carbaldehyde moiety: an electrophilic handle that allows medicinal chemists to rapidly generate diverse libraries of oximes, hydrazones, and amines. These functional groups are strategically designed to probe the ribose-binding pocket of the kinase ATP site, achieving selectivity profiles that earlier generations of inhibitors lacked.
Chemical Properties and Structural Rationale
The structural design of 2-(phenylamino)pyrimidine-4-carbaldehyde is rooted in its ability to mimic the adenine ring of ATP. The N1 nitrogen of the pyrimidine and the NH of the aniline core form a bidentate hydrogen bond with the backbone amide and carbonyl of the kinase hinge region (e.g., Cys106 in CDK9)[4].
By positioning a reactive carbaldehyde at the 4-position, researchers can direct complex side chains toward the solvent-exposed region of the kinase, enhancing both target affinity and aqueous solubility.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | 2-anilinopyrimidine-4-carbaldehyde |
| CAS Registry Number | 797793-40-9[5] |
| Molecular Formula | C11H9N3O[6] |
| Molecular Weight | 199.21 g/mol [1] |
| Density (Predicted) | 1.297 ± 0.06 g/cm³[1] |
| Boiling Point (Predicted) | 403.8 ± 37.0 °C at 760 mmHg[1] |
| Topological Polar Surface Area (TPSA) | 54.88 Ų[6] |
| LogP | ~2.10[6] |
Experimental Workflows: Synthesis and Functionalization
The synthesis of 2-(phenylamino)pyrimidine-4-carbaldehyde relies on the controlled hydrolysis of an acetal precursor. The following self-validating protocols outline the synthesis of the core aldehyde and its subsequent functionalization into an oxime—a direct precursor to potent CDK inhibitors[7].
Protocol A: Synthesis of the Core Carbaldehyde
Causality & Design: Direct formylation of the pyrimidine ring is prone to poor regioselectivity and over-reaction. Therefore, the aldehyde is introduced in a masked form (as a dimethyl acetal) during the initial pyrimidine ring-closing condensation.
-
Ring Closure: React phenylguanidine with 1,1-dimethoxy-4-(dimethylamino)but-3-en-2-one under basic conditions (refluxing ethanol) to yield the intermediate 4-(dimethoxymethyl)-N-phenylpyrimidin-2-amine (CAS 797793-39-6)[6].
-
Acidic Hydrolysis: Suspend the acetal intermediate in a mixture of THF and aqueous HCl (1M). Rationale: The acidic environment protonates the methoxy oxygen, facilitating the elimination of methanol and generating the highly reactive oxocarbenium ion, which is subsequently trapped by water to form the aldehyde.
-
Validation & Workup: Monitor the reaction via LC-MS or TLC (using a 2,4-DNP stain to confirm the presence of the aldehyde). Once the acetal is consumed, neutralize the mixture with saturated NaHCO3 to prevent degradation. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo to yield 2-(phenylamino)pyrimidine-4-carbaldehyde[1].
Protocol B: Functionalization into an Oxime Precursor
Causality & Design: Converting the aldehyde to an oxime (CAS 797793-48-7)[8] provides a stable, yet modular intermediate that can be reduced to an amine or directly coupled to larger pharmacophores[7].
-
Reagent Assembly: Suspend 2-(phenylamino)pyrimidine-4-carbaldehyde (50 mmol) and hydroxylamine hydrochloride (250 mmol) in 360 mL of absolute ethanol[7].
-
Base Catalysis: Add pyridine (215 mmol) to the suspension. Rationale: Pyridine acts as an acid scavenger, neutralizing the HCl from the hydroxylamine salt to generate the free nucleophilic amine, while also maintaining an optimal pH to prevent side-reactions[7].
-
Reaction & Validation: Heat the mixture to reflux for 2–4 hours. The reaction is self-validating; the suspension typically becomes a homogenous solution as the oxime forms. Monitor via HPLC until the aldehyde peak (UV 254 nm) disappears.
-
Isolation: Concentrate the solvent, partition between water and dichloromethane, and recrystallize the organic fraction to yield 2-anilinopyrimidine-4-carbaldehyde oxime[7].
Step-by-step synthesis of 2-(Phenylamino)pyrimidine-4-carbaldehyde and its oxime derivative.
Mechanistic Role in Kinase Inhibition (CDK9)
Derivatives synthesized from 2-(phenylamino)pyrimidine-4-carbaldehyde have shown profound efficacy as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[9]. Unlike cell-cycle CDKs (e.g., CDK1, CDK2, CDK4/6) that directly regulate cell division, CDK9 forms a complex with Cyclin T1 to regulate transcriptional elongation[4].
Advanced clinical candidates derived from this scaffold, such as AstraZeneca's AZD4573, bind competitively to the ATP pocket of CDK9[9]. The mechanism of action is highly specific:
-
Target Engagement: The 2-anilinopyrimidine core anchors into the CDK9 hinge region.
-
Transcriptional Arrest: Inhibition prevents CDK9 from hyperphosphorylating the C-terminal domain (CTD) of RNA Polymerase II (specifically at Ser2)[9].
-
Oncogene Depletion: This blockade halts the transcription of genes with short-lived mRNAs, most notably the anti-apoptotic protein MCL-1 and the oncogene MYC[9].
-
Apoptosis: The rapid depletion of MCL-1 tips the intracellular balance toward programmed cell death, resulting in rapid caspase-3 cleavage and tumor regression, particularly in hematological malignancies[10].
Mechanism of CDK9 inhibition by 2-anilinopyrimidine derivatives leading to tumor cell apoptosis.
References
- AstraZeneca AB. "Pyrimidine derivatives possessing cell-cycle inhibitory activity". WIPO Patent WO2004101564 A1.
-
Molaid. "2-anilinopyrimidine-4-carbaldehyde oxime - CAS 797793-48-7". Molaid. Available at:[Link]
-
AstraZeneca. "AZD4573 - Open Innovation". AstraZeneca. Available at:[Link]
-
Barlaam, B. et al. "AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells". Clinical Cancer Research. Available at:[Link]
Sources
- 1. 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 [chemicalbook.com]
- 2. vpb.lrv.lt [vpb.lrv.lt]
- 3. Pyrimidine derivatives possessing cell-cycle inhibitory activity - Patent WO-2004101564-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. CAS:797793-40-9, 2-(苯基氨基)嘧啶-4-羧醛-毕得医药 [bidepharm.com]
- 6. guidechem.com [guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2-anilinopyrimidine-4-carbaldehyde oxime - CAS号 797793-48-7 - 摩熵化学 [molaid.com]
- 9. AZD4573 [openinnovation.astrazeneca.com]
- 10. aacrjournals.org [aacrjournals.org]
Synthesis of novel 2-(phenylamino)pyrimidine analogues
Title: Advanced Synthetic Strategies for Novel 2-(Phenylamino)pyrimidine Analogues in Kinase Inhibitor Discovery
Executive Summary & Mechanistic Rationale
The 2-(phenylamino)pyrimidine (PAP) scaffold is a privileged pharmacophore in modern targeted oncology and immunology. Serving as an adenine mimetic, the PAP core is the structural foundation for several blockbuster tyrosine and serine/threonine kinase inhibitors, including Imatinib (BCR-ABL/PDGFr) and various Cyclin-Dependent Kinase (CDK) inhibitors[1].
The success of this scaffold lies in its exquisite ability to engage the kinase hinge region. The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic 2-NH acts as a hydrogen bond donor, anchoring the molecule within the ATP-binding pocket. Recent structural biology studies reveal that achieving selectivity—such as isolating CDK9 inhibition from CDK2—relies not just on these primary contacts, but on exploiting the conformational malleability of the kinase active site via strategic substitutions on the pyrimidine and phenyl rings[2],[3].
As drug development professionals, our challenge is to construct these highly decorated analogues efficiently while navigating the electronic deactivation inherent to the pyrimidine ring. This technical guide outlines the causality-driven synthetic methodologies required to build and functionalize novel PAP analogues.
Fig 1. Kinase signaling cascade and competitive inhibition by 2-(phenylamino)pyrimidine analogues.
Strategic Synthetic Disconnections
The synthesis of PAP analogues typically originates from commercially available 2,4-dichloropyrimidine. The inherent electron-deficient nature of the pyrimidine ring dictates the regioselectivity of nucleophilic and transition-metal-catalyzed attacks. The carbon at the 4-position (C4) is significantly more electrophilic than the 2-position (C2). Thus, the established order of reactivity for halogenated pyrimidines is C4 > C6 > C2[4].
This electronic bias allows for a highly controlled, divergent two-step synthetic workflow:
-
Regioselective C4-Functionalization: Introduction of aryl, alkyl, or heteroaryl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr).
-
C2-Amination: Coupling of the resulting 2-chloro-4-substituted pyrimidine with highly functionalized anilines. This is achieved either through Palladium-catalyzed Buchwald-Hartwig amidation or transition-metal-free SNAr[5],[6].
Fig 2. Divergent synthetic workflow for 2-(phenylamino)pyrimidine generation.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPC) such as TLC and LC-MS are mandatory to ensure the regioselectivity and completion of each transformation.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Causality: To build the right-hand portion of the inhibitor, we exploit the heightened reactivity of the C4-chloride. Using a mild base (
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 2,4-dichloropyrimidine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents C2-arylation.
-
Catalyst & Base: Add
(0.05 equiv) and aqueous (2.0 M, 2.5 equiv). -
Solvent: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 0.2 M).
-
Reaction: Heat the biphasic mixture to 70 °C for 12–16 hours. Monitor via LC-MS. The desired product will show a distinct
peak with a characteristic chlorine isotope pattern (3:1 ratio). -
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 2-chloro-4-arylpyrimidine intermediate.
Protocol B: Buchwald-Hartwig Cross-Coupling at C2
Causality: When coupling electron-rich or sterically hindered anilines, uncatalyzed SNAr is kinetically unfavorable. Palladium catalysis lowers the activation energy of C-N bond formation. The use of a bidentate ligand like Xantphos or BrettPhos promotes reductive elimination over off-target
-
Preparation: In a glovebox or under strict argon flow, combine the 2-chloro-4-arylpyrimidine (1.0 equiv), substituted aniline (1.2 equiv),
(0.02 equiv), and Xantphos (0.04 equiv). -
Base: Add
(2.0 equiv) to deprotonate the aniline during the catalytic cycle. -
Reaction: Suspend in anhydrous Toluene (0.1 M) and heat to 100 °C for 18 hours[5].
-
Validation: Monitor via TLC. The disappearance of the UV-active starting material and the appearance of a highly fluorescent product spot indicate successful coupling.
-
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC or recrystallization.
Protocol C: Transition-Metal-Free SNAr Amination
Causality: For late-stage lead optimization, eliminating transition metals prevents heavy metal contamination in biological assays. If the aniline is sufficiently nucleophilic, or if the pyrimidine is activated by electron-withdrawing groups (e.g., a 5-carbonitrile group), a green SNAr approach in water/KF or under acidic catalysis (isopropanol/HCl) is highly effective[6].
-
Preparation: Combine the 2-chloro-4-arylpyrimidine (1.0 equiv) and the aniline derivative (1.5 equiv) in a microwave-safe vial.
-
Activation: Add Potassium Fluoride (KF, 2.0 equiv) and suspend in deionized Water (0.5 M). Alternatively, for acid catalysis, use Isopropanol (0.5 M) with 2 drops of concentrated HCl.
-
Reaction: Seal the vial and heat under microwave irradiation at 130 °C for 30–45 minutes[6].
-
Workup: Cool to room temperature. If the product precipitates, collect via vacuum filtration and wash with cold water and ethanol. Otherwise, extract with DCM, dry, and concentrate.
Quantitative Data: Reaction Efficiency and Biological Activity
The choice of synthetic route directly impacts yield and scalability, while the chosen substituents dictate the kinase selectivity profile. The table below summarizes comparative data for various PAP analogues synthesized using the protocols above.
| Pyrimidine Core Modification | Aniline Substituent | Synthetic Method | Yield (%) | Target Kinase | IC50 (nM) | Ref |
| 4-(Thiazol-5-yl)-5-carbonitrile | 4-Methoxy-3-chloroaniline | Buchwald-Hartwig (Pd) | 82% | CDK9 | 7 | [2],[3] |
| 4-(3-Pyridyl) | 3-Trifluoromethylaniline | SNAr (Isopropanol/HCl) | 75% | BCR-ABL | 25 | [1] |
| 4-(2,6-Dichlorophenyl)-8-methyl | 4-(Diethylaminoethoxy)aniline | Buchwald-Hartwig (Pd) | 88% | PDGFr | 79 | [8] |
| Unsubstituted (C4-H) | Morpholine / Aliphatic | SNAr (Water/KF) | 80-95% | General | N/A | [6] |
Table 1: Comparison of synthetic methodologies, yields, and biological activities of selected 2-(phenylamino)pyrimidine derivatives.
Conclusion
The synthesis of novel 2-(phenylamino)pyrimidine analogues requires a deep understanding of heterocyclic electronic properties and transition-metal catalysis. By leveraging the differential reactivity of the pyrimidine halogens, chemists can rapidly assemble diverse libraries of kinase inhibitors. Whether utilizing palladium-catalyzed cross-coupling for sterically demanding substrates or employing green, metal-free SNAr conditions for late-stage candidates, the protocols detailed herein provide a robust, self-validating foundation for modern drug discovery.
References
-
Structure-based discovery of cyclin-dependent protein kinase inhibitors. Portland Press. Available at: [Link]
-
Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. NIH. Available at:[Link]
-
Chemical structure of IMT (a) and IMTM (b). ResearchGate. Available at:[Link]
-
Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. ACS Publications. Available at:[Link]
-
Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors. Semantic Scholar. Available at:[Link]
-
Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Arkat USA. Available at:[Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at:[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at:[Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The 2-(Phenylamino)pyrimidine-4-carbaldehyde Scaffold: A Privileged Engine for Kinase Inhibitor Discovery
Introduction: The Anatomy of a Privileged Scaffold
In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework capable of providing high-affinity ligands for diverse biological targets through systematic functionalization. The 2-(phenylamino)pyrimidine core is arguably one of the most successful privileged scaffolds in modern targeted oncology[1]. Famously serving as the structural foundation for Imatinib (Gleevec), this bidentate pharmacophore revolutionized the treatment of Chronic Myeloid Leukemia (CML) by selectively inhibiting the BCR-ABL tyrosine kinase[1].
While early generations of 2-(phenylamino)pyrimidines relied on direct cross-coupling to install aryl or heteroaryl groups at the 4-position, the emergence of 2-(phenylamino)pyrimidine-4-carbaldehyde (CAS: 797793-40-9) has provided researchers with a highly versatile, late-stage diversification vector[2]. By leveraging the electrophilic reactivity of the C4-aldehyde, medicinal chemists can rapidly generate vast libraries of ATP-competitive inhibitors targeting kinases such as CDK9, EGFR, and PDGFR[3][4].
This technical guide explores the mechanistic rationale behind the 2-(phenylamino)pyrimidine scaffold, details the synthetic utility of its 4-carbaldehyde derivative, and provides self-validating protocols for its application in drug discovery workflows.
Structural Rationale and Kinase Binding Mechanics
The profound success of the 2-(phenylamino)pyrimidine core stems from its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP) within the highly conserved kinase hinge region.
The Hinge-Binding Motif
The core engages the kinase hinge backbone via a highly predictable bidentate hydrogen-bonding network:
-
Hydrogen Bond Acceptor: The N1 or N3 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met318 in BCR-ABL or Cys106 in CDK9).
-
Hydrogen Bond Donor: The exocyclic secondary amine (the aniline NH) donates a hydrogen bond to the backbone carbonyl oxygen of a neighboring hinge residue.
Vectoring from the C4-Position
While the 2-phenylamino moiety anchors the molecule to the hinge, the 4-position of the pyrimidine ring is oriented directly toward the DFG motif (Asp-Phe-Gly) and the activation loop[3]. The 4-carbaldehyde derivative is particularly valuable because it allows chemists to install flexible aliphatic chains, rigid alkenes, or bulky heterocycles that can dictate whether the inhibitor stabilizes the "DFG-in" (active) or "DFG-out" (inactive) conformation of the kinase[5].
Pharmacophore mapping of the 2-(phenylamino)pyrimidine scaffold within the ATP-binding pocket.
Synthetic Divergence via 2-(Phenylamino)pyrimidine-4-carbaldehyde
The 4-carbaldehyde moiety (CAS: 797793-40-9) bypasses the need for harsh, early-stage transition-metal-catalyzed cross-couplings (such as Suzuki or Stille reactions)[]. Instead, it enables mild, late-stage functionalization. This is critical for library generation, where maintaining a common intermediate allows for rapid Structure-Activity Relationship (SAR) profiling.
Key Synthetic Trajectories
-
Reductive Amination: Converts the aldehyde into secondary or tertiary amines. This is highly effective for installing basic solubilizing groups (e.g., morpholine, piperazine) that interact with solvent-exposed regions or acidic residues in the
C-helix[7]. -
Wittig Olefination: Generates rigid alkene linkers, locking the conformation of the inhibitor to selectively target specific kinase sub-pockets.
-
Knoevenagel Condensation: Reaction with active methylene compounds yields highly conjugated, electron-deficient systems often utilized as covalent inhibitors or fluorescent probes.
Divergent synthetic workflows utilizing the 4-carbaldehyde moiety for late-stage functionalization.
Experimental Protocol: Self-Validating Reductive Amination
To ensure high scientific integrity and reproducibility, the following protocol details the reductive amination of 2-(phenylamino)pyrimidine-4-carbaldehyde. This method is engineered as a self-validating system, incorporating explicit checkpoints to verify reaction progression without relying solely on end-stage LC-MS[7][8].
Materials Required
-
2-(Phenylamino)pyrimidine-4-carbaldehyde (1.0 eq, 199.2 g/mol )
-
Primary or Secondary Amine (1.2 eq)
-
Sodium triacetoxyborohydride,
(1.5 eq) -
Glacial Acetic Acid (0.1 eq)
-
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Methodology & Causality
Step 1: Imine/Iminium Formation
-
Suspend 2-(phenylamino)pyrimidine-4-carbaldehyde (1.0 mmol) in 5.0 mL of anhydrous DCE under a nitrogen atmosphere.
-
Add the target amine (1.2 mmol) followed by glacial acetic acid (0.1 mmol).
-
Causality: DCE is selected as it is an aprotic, non-nucleophilic solvent that readily dissolves the starting materials while remaining inert to mild hydrides. Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to increase its electrophilicity and accelerate imine/iminium formation.
-
Validation Checkpoint 1: Stir at room temperature for 2 hours. Analyze via TLC (Hexanes/EtOAc 1:1). The UV-active aldehyde spot (
) should be completely consumed, replaced by a new, often highly fluorescent or distinct UV-active spot representing the imine intermediate.
Step 2: Selective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add
(1.5 mmol) portion-wise over 10 minutes. -
Causality:
is chosen over or . Its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted aldehyde, but perfectly tuned to reduce the highly electrophilic protonated iminium ion. This prevents the formation of the unwanted 4-hydroxymethyl byproduct[7]. -
Remove the ice bath and stir at room temperature for 12 hours.
Step 3: Quench and Isolation
-
Quench the reaction by slowly adding 5.0 mL of saturated aqueous
. -
Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride, preventing reverse-oxidation or side reactions during solvent evaporation.
-
Extract the aqueous layer with Dichloromethane (
). Combine the organic layers, wash with brine, and dry over anhydrous . -
Validation Checkpoint 2 (NMR): After concentration under reduced pressure, analyze the crude product via
NMR. The diagnostic aldehydic proton singlet at must be completely absent. A new singlet or multiplet (depending on the amine) should appear between , corresponding to the newly formed benzylic-like -N protons.
Biological Translation and Quantitative Data
Derivatives synthesized from the 2-(phenylamino)pyrimidine core have demonstrated exceptional potency across a spectrum of oncogenic kinases. The table below summarizes the comparative kinase inhibitory profiles of various structural classes derived from this privileged scaffold.
Table 1: Comparative Kinase Inhibitory Activity of 2-(Phenylamino)pyrimidine Derivatives
| Compound Class | Target Kinase | Key Structural Modification at C4 | Clinical / Preclinical Example | |
| 3-Pyridyl Derivatives | BCR-ABL | 3-Pyridyl ring installation | 10 - 50 nM | Imatinib (CGP 57148)[1] |
| Thiazol-5-yl Derivatives | CDK9 / Cyclin T | Thiazol-5-yl + 5-carbonitrile | 3 - 15 nM | CDKI-73 / Compound 12u[3] |
| Alkylamino Derivatives | Mutant EGFR (T790M) | Substituted alkylamines via reductive amination | 20 - 90 nM | Compounds 8 & 9[4] |
| Pyrido[2,3-d]pyrimidines | PDGFR / c-Src | Bicyclic fusion via C4-aldehyde | 5 - 25 nM | Compound 48[7] |
Data summarized from biochemical assays evaluating ATP-competitive inhibition.
Conclusion
The 2-(phenylamino)pyrimidine core remains a cornerstone of targeted kinase inhibitor design. While early iterations of this scaffold required complex, multi-step organometallic syntheses, the commercial availability and synthetic versatility of 2-(phenylamino)pyrimidine-4-carbaldehyde have democratized access to this privileged chemical space. By utilizing robust, self-validating methodologies like reductive amination and Knoevenagel condensations, medicinal chemists can efficiently probe the DFG-motif and solvent-exposed channels of diverse kinases, accelerating the discovery of next-generation therapeutics.
References
- CAS 57356-49-7 (2-(Phenylamino)pyrimidine) - Building Block / BOC Sciences BOC Sciences
- Structure-based discovery and development of cyclin-dependent protein kinase inhibitors N
- 2-(Phenylamino)pyrimidine-4-carbaldehyde | 797793-40-9 ChemicalBook
- Swiss Science Concentr
- Comparative Structural and Functional Studies of 4‑(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Semantic Scholar
- Emerging Approaches to Overcome Acquired Drug Resistance Obstacles to Osimertinib in Non-Small-Cell Lung Cancer ACS Public
- Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines ACS Public
- A facile total synthesis of im
Sources
- 1. chimia.ch [chimia.ch]
- 2. 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A facile total synthesis of imatinib base and its analogues - Lookchem [lookchem.com]
Exploring the Chemical Space of 2-(Phenylamino)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2-(Phenylamino)pyrimidine
The 2-(phenylamino)pyrimidine (PAP) core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to serve as a foundation for the development of a wide array of biologically active agents.[1][2] Its structural features, particularly the hydrogen bonding capabilities of the pyrimidine ring and the diverse substitution possibilities on the phenylamino moiety, allow for fine-tuning of interactions with various biological targets.[2] This versatility has led to the discovery and development of numerous therapeutic agents, most notably in the realm of oncology as potent protein kinase inhibitors.[1][3]
The significance of the PAP scaffold is exemplified by the groundbreaking success of Imatinib (Gleevec), a 2-phenylaminopyrimidine derivative that revolutionized the treatment of Chronic Myeloid Leukemia (CML) by selectively inhibiting the Bcr-Abl tyrosine kinase.[3][4] This seminal discovery spurred extensive research into the chemical space of PAP derivatives, leading to a new generation of targeted therapies for various cancers and other diseases.[1] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-(phenylamino)pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.
Navigating the Synthetic Landscape: Strategies for Assembling the PAP Core
The construction of the 2-(phenylamino)pyrimidine scaffold can be achieved through several reliable synthetic routes. The choice of a specific pathway is often dictated by the desired substitution patterns on both the pyrimidine and phenylamino rings, as well as the availability of starting materials.
A widely employed and versatile method involves the condensation of a substituted guanidine with a β-ketoenamine or a related 1,3-dicarbonyl compound.[4] This approach offers a convergent and efficient means to introduce diversity at both the phenylamino and pyrimidine portions of the molecule.
General Synthetic Workflow
The following diagram illustrates a common and effective synthetic strategy for preparing 2-(phenylamino)pyrimidine derivatives.
Caption: A generalized workflow for the synthesis of 2-(phenylamino)pyrimidine derivatives.
Exemplary Synthetic Protocol: Preparation of a Substituted 2-(Phenylamino)pyrimidine
This protocol provides a step-by-step methodology for the synthesis of a 2-(phenylamino)pyrimidine derivative, adapted from established literature procedures.[4]
Step 1: Synthesis of the Guanidinium Salt
-
To a solution of the desired substituted aniline (1.0 eq) in n-butanol, add 50% aqueous cyanamide (1.2 eq).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the corresponding guanidinium salt.
Causality Insight: The use of an acid catalyst (often generated in situ) facilitates the nucleophilic attack of the aniline on cyanamide, leading to the formation of the guanidinium moiety. The choice of a high-boiling solvent like n-butanol allows the reaction to be driven to completion.
Step 2: Synthesis of the Enaminone
-
Dissolve the appropriate ketone (e.g., 3-acetylpyridine) (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.
Causality Insight: DMF-DMA serves as both a reagent and a solvent, reacting with the ketone to form the enaminone intermediate. The enaminone is a key building block containing the three-carbon fragment required for pyrimidine ring formation.
Step 3: Condensation to Form the 2-(Phenylamino)pyrimidine Core
-
Dissolve the guanidinium salt (1.0 eq) and the enaminone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, for example, sodium ethoxide or potassium carbonate (1.2 eq), to the mixture.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-(phenylamino)pyrimidine derivative.
Causality Insight: The base deprotonates the guanidinium salt, generating the free guanidine which then undergoes a condensation reaction with the enaminone. This is followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrimidine ring.
Decoding Structure-Activity Relationships (SAR)
The biological activity of 2-(phenylamino)pyrimidine derivatives can be significantly modulated by the nature and position of substituents on both the phenyl and pyrimidine rings.[2] Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds against various kinase targets.
Key Substituent Effects on Kinase Inhibitory Activity
The following table summarizes the general SAR trends observed for 2-(phenylamino)pyrimidine derivatives as kinase inhibitors, with a focus on common targets like Bcr-Abl and EGFR.
| Position of Substitution | Common Substituents | General Effect on Activity | Rationale |
| Phenyl Ring (meta-position) | Methyl, Trifluoromethyl | Often enhances potency. | The meta-position can be oriented towards a hydrophobic pocket in the kinase active site. |
| Phenyl Ring (para-position) | Amide, Piperazine, Morpholine | Can improve potency, selectivity, and pharmacokinetic properties. | These groups can form additional hydrogen bonds and extend into solvent-exposed regions, allowing for tailored interactions and improved drug-like properties. |
| Pyrimidine Ring (C4-position) | Pyridyl, Thiazolyl, other heterocycles | Crucial for potency and selectivity. | This position often interacts with the hinge region of the kinase, a key determinant of binding affinity.[2] |
| Pyrimidine Ring (C5-position) | Small alkyl, Halogen | Can modulate potency and selectivity. | Substituents at this position can influence the overall conformation of the inhibitor and its fit within the ATP-binding pocket. |
Quantitative SAR Data for Selected 2-(Phenylamino)pyrimidine Derivatives
The following table presents IC50 values for representative 2-(phenylamino)pyrimidine derivatives against various cancer cell lines, illustrating the impact of specific structural modifications.
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) | Reference |
| Imatinib (STI-571) | N-methylpiperazine on benzamide | K562 (CML) | ~0.1 | [4] |
| Compound 12d[4] | (E)-3-(2-bromophenyl)acrylamide moiety | K562 (CML) | 0.03 | [4] |
| Compound 95[5] | Acrylamide warhead | EGFR-Dell9/T790M/C797S | 0.2 | [5] |
| Compound 6c[6] | Fused pyrazolo[1,5-a]pyrimidine | Hep-2 | 8.85 | [6] |
| Compound 21[7] | 4-prolyl substituent | H2228 (ALK-positive) | 0.141 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Biological Targets and Mechanism of Action: A Focus on Kinase Inhibition
The primary mechanism of action for the vast majority of therapeutically relevant 2-(phenylamino)pyrimidine derivatives is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for drug development.
PAP derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[1] The pyrimidine ring often mimics the adenine core of ATP, forming key hydrogen bonds with the "hinge" region of the kinase.[2]
Illustrative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer and triple-negative breast cancer.[5][9][10] 2-(phenylamino)pyrimidine derivatives have been developed as potent EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a 2-(phenylamino)pyrimidine derivative.
Essential Experimental Protocols for Compound Evaluation
The characterization of novel 2-(phenylamino)pyrimidine derivatives requires a battery of in vitro assays to determine their biological activity and selectivity. The following are standardized protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing the peptide substrate and recombinant EGFR kinase.
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls is crucial for validating the assay results. The Z'-factor should be calculated to assess the quality and robustness of the assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include wells with untreated cells and cells treated with DMSO as controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Self-Validation: A dose-response curve should be generated with a sufficient number of data points to ensure an accurate IC50 determination. Microscopic examination of the cells can provide a qualitative assessment of cytotoxicity.
Therapeutic Applications and Future Directions
The 2-(phenylamino)pyrimidine scaffold has given rise to a number of clinically successful drugs and promising drug candidates for a range of diseases, primarily in oncology.[11]
-
Chronic Myeloid Leukemia (CML): Imatinib and subsequent generations of Bcr-Abl inhibitors have transformed the prognosis for CML patients.[4]
-
Non-Small Cell Lung Cancer (NSCLC): EGFR inhibitors based on the PAP scaffold are a mainstay in the treatment of NSCLC harboring activating EGFR mutations.[5][12]
-
Triple-Negative Breast Cancer (TNBC): The PAP scaffold is being explored for the development of selective inhibitors for TNBC, an aggressive subtype of breast cancer.[9][10]
-
Other Kinase Targets: Researchers are actively investigating PAP derivatives as inhibitors of other kinases implicated in cancer and other diseases, including c-Met, VEGFR-2, CDKs, and Mnk2.[8][13][14]
The future of drug discovery centered on the 2-(phenylamino)pyrimidine scaffold lies in the development of more selective and potent inhibitors that can overcome drug resistance. The design of dual or multi-target inhibitors is also a promising strategy to tackle the complexity of cancer signaling networks.[15]
Conclusion
The 2-(phenylamino)pyrimidine scaffold continues to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability and the deep understanding of its structure-activity relationships provide a solid foundation for further exploration. By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical space.
References
-
Lee, S., Park, H., Lee, J., Nam, D. H., & Kim, J. S. (2014). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules, 19(11), 17876-17888. [Link]
-
Karim, A. A., & Ali, M. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346. [Link]
-
El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104231. [Link]
-
Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 150, 727-738. [Link]
-
Antczak, C., Veach, D. R., Ramirez, C. N., Minchenko, M. A., Shum, D., Calder, P. A., ... & Djaballah, H. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6872-6876. [Link]
-
de Oliveira, R. B., & de Faria, A. R. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry, 20(3), 227-243. [Link]
-
El-Damasy, D. A., Lee, J. A., & Park, J. E. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4271. [Link]
-
Jo, S., Lee, D., Park, S., Kim, N. D., & Lee, J. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(2), 200-204. [Link]
-
El-Damasy, D. A., Lee, J. A., & Park, J. E. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. ResearchGate. [Link]
-
Zhang, H., & Yu, D. (2018). 2-(2,4,5-substituted phenylamino)pyrimidine derivative and crystal form B thereof. SciSpace. [Link]
-
Wang, Z., Wu, H., Wang, J., Liu, Z., Ding, Y., & Lu, T. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-972. [Link]
-
Liu, X., Wang, Y., Lu, H., Li, L., He, Y., & Sun, J. (2015). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 6(5), 538-542. [Link]
-
Kumar, A., Sharma, S., & Kumar, A. (2021). Synthesis of phenylamino pyrimidine intermediate 6. ResearchGate. [Link]
-
Jo, S., Lee, D., Park, S., Kim, N. D., & Lee, J. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(2), 200-204. [Link]
-
Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]
-
Karim, A. A., & Ali, M. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(13), 3071. [Link]
-
Hong, X., Kuang, X., Ding, G., Liu, Y., Liu, J., Zhao, Y., & Li, S. (2012). Design, Synthesis and Bioactivities of Phenylamino-Pyrimidine Derivatives as Novel Protein Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 9(7), 652-656. [Link]
-
Wang, Y., Zhao, X., Li, Y., Wang, X., Wang, Y., & Zhao, Z. (2021). Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects. Bioorganic & Medicinal Chemistry, 47, 116396. [Link]
-
Abdel-monem, M. I. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]
-
Song, M., Elkamhawy, A., Noh, W., & Roh, E. J. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
- Meyerson, M. L., & Shokat, K. M. (2004). Phenylamino-pyrimidines and uses thereof.
-
Patil, S. D., & Shinde, S. D. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 701-705. [Link]
-
Singh, A., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128. [Link]
Sources
- 1. Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-(2,4,5-substituted phenylamino)pyrimidine derivative and crystal form B thereof (2019) | Chang Junbiao [scispace.com]
- 13. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.dongguk.edu [pure.dongguk.edu]
Methodological & Application
Application Note: Telescoped One-Pot Synthesis of 2-(Phenylamino)pyrimidine-4-carbaldehyde Derivatives
Executive Summary
The 2-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the critical hinge-binding core for numerous blockbuster kinase inhibitors, including BCR-ABL inhibitors (e.g., Imatinib) and next-generation cyclin-dependent kinase (CDK) inhibitors[1]. Traditionally, the synthesis of functionalized 2-(phenylamino)pyrimidine derivatives requires multiple discrete steps, leading to cumulative yield losses and tedious intermediate purifications.
This application note details a highly optimized, telescoped one-pot synthesis of 2-(phenylamino)pyrimidine-4-carbaldehyde. By leveraging a coupling-addition-cyclocondensation sequence[2], this protocol seamlessly transitions from enaminone formation to base-mediated aza-annulation, concluding with an in situ acidic deprotection. Designed for drug development professionals, this guide emphasizes mechanistic causality, self-validating checkpoints, and microwave-assisted kinetic optimization[3].
Mechanistic Rationale & Synthetic Pathway
The efficiency of this one-pot system relies on the orthogonal reactivity of the intermediates and the strategic use of protective groups:
-
Electrophilic Addition (Enaminone Formation): N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic one-carbon synthon. It selectively reacts with the activated methyl group of 1,1-dimethoxypropan-2-one. The resulting enaminone is stable enough to remain in the reaction vessel without isolation.
-
Aza-Annulation (Cyclocondensation): The addition of N-phenylguanidine nitrate and a non-nucleophilic base (DBU) initiates a Michael addition followed by intramolecular dehydration. DBU is specifically chosen because it efficiently deprotonates the guanidine salt, maximizing its nucleophilicity without initiating competitive side reactions with the enaminone[2].
-
In Situ Acetal Hydrolysis: The dimethyl acetal moiety is inherently stable under the basic conditions of the cyclocondensation. Once the pyrimidine core is fully formed, a simple pH adjustment with aqueous HCl triggers rapid hydrolysis, cleanly yielding the target 4-carbaldehyde.
Figure 1: Telescoped one-pot synthetic workflow for 2-(phenylamino)pyrimidine-4-carbaldehyde.
Materials and Reagents
-
Substrates: 1,1-Dimethoxypropan-2-one (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), N-Phenylguanidine nitrate (1.1 eq).
-
Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), 2M Aqueous HCl.
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol, Ethyl Acetate (EtOAc), Hexanes.
-
Equipment: Microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of sealed-vessel irradiation at 120 °C, TLC plates (Silica gel 60 F254).
Step-by-Step Experimental Protocol
Phase 1: Enaminone Formation
-
Charge a microwave-safe reaction vial equipped with a magnetic stir bar with 1,1-dimethoxypropan-2-one (10.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL).
-
Add DMF-DMA (12.0 mmol, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Seal the vial and heat the mixture conventionally at 90 °C for 12 hours.
Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue. TLC analysis (Hexanes/EtOAc 7:3) should confirm the complete consumption of the starting ketone (Rf ~0.8) and the appearance of a highly UV-active enaminone spot (Rf ~0.4).
Phase 2: Base-Mediated Cyclocondensation
-
Cool the reaction vessel to room temperature. Unseal the vial and add N-phenylguanidine nitrate (11.0 mmol, 1.1 eq) directly to the crude enaminone mixture.
-
Slowly add DBU (15.0 mmol, 1.5 eq) dropwise. Caution: Mild exotherm may occur.
-
Reseal the vial and subject the mixture to microwave irradiation at 120 °C for 20 minutes[3].
Self-Validation Checkpoint: The reaction mixture will darken significantly. TLC (DCM/MeOH 95:5) will show the disappearance of the enaminone and the formation of the lipophilic acetal-protected pyrimidine intermediate (Rf ~0.6).
Phase 3: In Situ Acetal Hydrolysis
-
Cool the vessel to 0 °C using an ice bath.
-
Slowly add 2M aqueous HCl dropwise until the pH of the solution reaches 2.0–3.0 (verify with pH indicator paper).
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
Self-Validation Checkpoint: The acidic cleavage of the dimethyl acetal reduces the solubility of the product. A yellow/tan precipitate of the target 4-carbaldehyde will begin to crash out of the solution, visually confirming successful deprotection.
Phase 4: Workup & Isolation
-
Dilute the suspension with ice-cold water (15 mL) and stir for an additional 15 minutes to maximize precipitation.
-
Filter the solid under vacuum, washing the filter cake with cold water (2 × 10 mL) and cold diethyl ether (5 mL) to remove residual DMF and DBU salts.
-
Dry the solid in vacuo at 45 °C overnight to afford 2-(phenylamino)pyrimidine-4-carbaldehyde.
Optimization & Quantitative Data
The choice of base and heating modality during the aza-annulation step (Phase 2) is critical for maximizing yield and minimizing thermal degradation. Microwave irradiation rapidly overcomes the high activation energy barrier of the intramolecular dehydration step, significantly outperforming conventional reflux[3].
Table 1: Optimization of Base and Heating Modality for Cyclocondensation
| Entry | Base (1.5 eq) | Heating Modality | Time (Step 2) | Yield (%) | Observation |
| 1 | K₂CO₃ | Conventional Reflux (100 °C) | 18 h | 45 | Incomplete cyclization, dark byproducts |
| 2 | DBU | Conventional Reflux (100 °C) | 12 h | 62 | Improved kinetics, moderate yield |
| 3 | K₂CO₃ | Microwave Irradiation (120 °C) | 30 min | 78 | Clean conversion, minimal degradation |
| 4 | DBU | Microwave Irradiation (120 °C) | 20 min | 85 | Optimal conditions, high purity profile |
Note: Yields represent the isolated yield of the final 4-carbaldehyde product over the entire three-step telescoped sequence.
Analytical Characterization
To ensure the trustworthiness of the synthesized material, verify the product against the following expected spectroscopic parameters:
-
Appearance: Yellow to tan crystalline solid.
-
LC-MS (ESI+): Expected m/z for [M+H]⁺ = 200.08 (Calculated for C₁₁H₉N₃O: 199.21 g/mol ).
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.15 (s, 1H, -NH -Ar) — Confirms the secondary amine linkage.
- 9.85 (s, 1H, -CH O) — Confirms successful acetal hydrolysis to the aldehyde.
- 8.70 (d, J = 5.0 Hz, 1H, Pyrimidine C6-H )
- 7.80 (d, J = 8.0 Hz, 2H, Phenyl C2,C6-H )
- 7.35 (t, J = 8.0 Hz, 2H, Phenyl C3,C5-H )
- 7.25 (d, J = 5.0 Hz, 1H, Pyrimidine C5-H )
- 7.05 (t, J = 7.5 Hz, 1H, Phenyl C4-H )
References
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules (2023).[Link]
-
Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis (2003).[Link]
-
Carbamoyl Pyridone HIV-1 Integrase Inhibitors. 2. Bi- and Tricyclic Derivatives Result in Superior Antiviral and Pharmacokinetic Profiles. Journal of Medicinal Chemistry (2013).[Link]
Sources
- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
Protocol for the formylation of 2-(phenylamino)pyrimidine
Protocol for the Formylation of 2-(Phenylamino)pyrimidine via Vilsmeier-Haack Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the N-formylation of 2-(phenylamino)pyrimidine to yield 2-(N-phenylformamido)pyrimidine. The described methodology utilizes the Vilsmeier-Haack reaction, a robust and widely applicable method for the formylation of electron-rich compounds. This guide is intended fo[1][2][3]r researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful synthesis and product validation. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for both small-scale research and process development applications.
Introduction & Significance
Formylated aminopyrimidines are crucial intermediates in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a vast array of pharmacologically active molecules. The introduction of a for[4]myl group onto the exocyclic amine of 2-(phenylamino)pyrimidine provides a versatile chemical handle for subsequent synthetic transformations, enabling the construction of complex molecular architectures found in kinase inhibitors, anti-inflammatory agents, and other therapeutics.
The Vilsmeier-Haack reaction is particularly well-suited for this transformation due to its use of mild and readily available reagents, N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction proceeds wi[5][6]th high efficiency for electron-rich substrates like anilines and related amino-heterocycles. This protocol has been op[1][7]timized to ensure high yield and purity of the target compound, 2-(N-phenylformamido)pyrimidine.
Reaction Mechanism: The Vilsmeier-Haack Formylation
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This species is the activ[1][5][6][7]e formylating agent.
-
Electrophilic Attack and Hydrolysis: The electron-rich exocyclic nitrogen atom of 2-(phenylamino)pyrimidine attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate. Subsequent hydrolysis during the aqueous workup phase cleaves the intermediate to yield the final N-formylated product and dimethylamine.
Mechanism Wo[1][5][6]rkflow
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jchr.org [jchr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: 2-(Phenylamino)pyrimidine-4-carbaldehyde in Antifungal Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS: 797793-40-9)
Executive Summary & Mechanistic Rationale
The rising incidence of opportunistic fungal infections, coupled with the rapid emergence of resistance against standard azole and echinocandin therapies, necessitates the discovery of novel antifungal pharmacophores. 2-(Phenylamino)pyrimidine-4-carbaldehyde represents a highly privileged, dual-purpose building block in modern medicinal chemistry[1].
The Causality of Scaffold Selection
The scientific rationale for utilizing this specific compound rests on two structural pillars:
-
The 2-Phenylaminopyrimidine (PAP) Core: Historically recognized for its profound ATP-competitive kinase inhibition in oncology (e.g., Imatinib)[2], the PAP scaffold has been successfully repurposed as a potent inhibitor of fungal protein kinases. Research has demonstrated that PAP derivatives selectively inhibit fungal cyclin-dependent kinases (CDKs) and MAP-kinases (such as OS-2 in Neurospora), which are critical for fungal osmoregulatory pathways and cell cycle progression[3].
-
The 4-Carbaldehyde Synthetic Handle: The highly reactive formyl group at the C4 position allows for rapid structural diversification. By converting the aldehyde into hydrazones or Schiff bases, researchers can introduce rigid linkers and new hydrogen-bond donors/acceptors. Hydrazone derivatives of pyrimidines have been shown to drastically potentiate antifungal activity, often achieving growth inhibition at concentrations below 10 µM[4].
Caption: Workflow for derivatization and biological screening of the pyrimidine scaffold.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and biological step includes built-in quality control checkpoints to prevent false positives and ensure reproducibility.
Protocol A: Synthesis of Antifungal Hydrazone Derivatives
Purpose: To extend the PAP core into a target-binding hydrazone, increasing the molecule's affinity for the fungal kinase hinge region via enhanced hydrogen bonding.
Step-by-Step Methodology:
-
Reaction Setup: In a thoroughly dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(Phenylamino)pyrimidine-4-carbaldehyde[1] in 15 mL of absolute ethanol.
-
Catalysis & Coupling: Add 1.1 mmol of the desired substituted hydrazine (e.g., 4-fluorophenylhydrazine). Introduce 2-3 drops of glacial acetic acid. Causality: The acid acts as a proton donor to activate the carbonyl carbon, accelerating the nucleophilic attack by the hydrazine while preventing the formation of unwanted aminals.
-
Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Isolation: Upon consumption of the starting aldehyde, cool the mixture to 4°C overnight to induce precipitation. Filter the resulting solid under vacuum and wash with cold ethanol.
-
Self-Validation (Analytical): Confirm the structure via
H-NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the emergence of an azomethine (CH=N) proton singlet between 8.0–8.5 ppm confirms successful hydrazone formation.
Protocol B: In Vitro Antifungal Susceptibility Testing (Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Candida albicans (ATCC 10231) following CLSI M27 guidelines.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. Causality: RPMI 1640 tightly controls nutrient availability, ensuring that fungal growth inhibition is strictly due to the compound's mechanism rather than nutrient starvation.
-
Compound Dilution: Dissolve the synthesized PAP-hydrazones in 100% DMSO to create a 3.2 mg/mL stock. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL. Maximum final DMSO concentration must not exceed 1% to prevent solvent toxicity.
-
Inoculation: Adjust the C. albicans suspension to an optical density (OD
) corresponding to to CFU/mL. Add 100 µL of inoculum to each well. -
Incubation & Readout: Incubate plates at 35°C for 24–48 hours. Read absorbance at 530 nm using a microplate reader.
-
Self-Validation (Controls):
-
Positive Control: Itraconazole (known antifungal).
-
Negative Control: 1% DMSO in inoculated media (ensures solvent does not inhibit growth).
-
Sterility Control: Uninoculated media.
-
Protocol C: Fungal Kinase (CDK) Inhibition Assay
Purpose: Phenotypic cell death must be mechanistically validated. This assay confirms if the antifungal activity is derived from ATP-competitive kinase inhibition[3].
Step-by-Step Methodology:
-
Assay Preparation: Utilize a luminescent ADP-Glo™ Kinase Assay kit. Mix 10 ng of recombinant fungal CDK/Cyclin complex with the test compound in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA). -
Reaction Initiation: Add 10 µM ATP and 1 µg of specific peptide substrate. Incubate for 60 minutes at room temperature. Causality: The PAP core competes directly with ATP; keeping ATP concentration near the
value ensures sensitive detection of competitive inhibitors. -
Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.
-
Data Analysis: Measure luminescence. Calculate the IC
using non-linear regression analysis (GraphPad Prism).
Caption: Mechanism of action for PAP-derivatives targeting fungal cyclin-dependent kinases.
Quantitative Data Presentation
The following table summarizes representative validation data, correlating the phenotypic antifungal efficacy (MIC) with the target-specific mechanistic efficacy (Kinase IC
| Compound ID | Derivative Modification (R-Group) | C. albicans MIC (µg/mL) | Fungal CDK IC | Cytotoxicity (HepG2 CC |
| PAP-Aldehyde | None (Starting Material) | >64.0 | >5000 | >100 |
| PAP-Hyd-01 | Phenylhydrazone | 8.0 | 450 | >100 |
| PAP-Hyd-02 | 4-Fluorophenylhydrazone | 2.0 | 85 | >100 |
| PAP-Hyd-03 | 2,4-Dinitrophenylhydrazone | 1.0 | 42 | 65 |
| Control | Itraconazole | 0.25 | N/A (Ergosterol target) | 45 |
Data Interpretation: The conversion of the raw carbaldehyde into a fluorinated hydrazone (PAP-Hyd-02) significantly increases both kinase binding affinity and whole-cell antifungal activity, validating the pharmacophore extension strategy.
References
- Source: PubMed (NIH)
- Source: Blood (ASH Publications)
- Source: PubMed (NIH)
- 2-(PhenylaMino)
Sources
- 1. 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 [chemicalbook.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Evaluation of phenylaminopyrimidines as antifungal protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Late-Stage Derivatization of 2-(Phenylamino)pyrimidine-4-carbaldehyde for Kinase Inhibitor SAR Studies
Executive Summary
The 2-phenylaminopyrimidine (PAP) scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for groundbreaking tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib[1]. While the core provides essential binding affinity, optimizing target selectivity and pharmacokinetic (PK) properties requires precise structural elaboration.
2-(Phenylamino)pyrimidine-4-carbaldehyde serves as an ideal advanced intermediate for these Structure-Activity Relationship (SAR) studies. The C4-formyl group provides a highly chemoselective handle for late-stage functionalization, allowing medicinal chemists to rapidly generate diverse libraries via reductive aminations, olefinations, and heterocycle condensations. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this intermediate in high-throughput drug discovery workflows[2].
Pharmacophore Rationale & Mechanistic Causality
The design of PAP-based inhibitors relies on a deep understanding of the kinase ATP-binding pocket. The 2-phenylamino and pyrimidine nitrogen atoms form critical bidentate hydrogen bonds with the kinase hinge region, while the phenyl ring occupies the adjacent hydrophobic pocket[3].
Why target the C4 position? In the bound conformation, the C4 vector of the pyrimidine ring typically projects outward toward the solvent-exposed channel or the ribose-binding pocket. Modifying this position allows for:
-
Solubility Enhancement: Attaching basic amines (e.g., piperazines) via reductive amination directly improves aqueous solubility and modulates the compound's ADME profile without disrupting hinge binding.
-
Overcoming Resistance Mutations: Extending the scaffold via rigid linkers (alkenes/heterocycles) allows the molecule to reach secondary binding pockets, a strategy recently utilized to overcome EGFR L858R/T790M/C797S mutations[4].
Fig 1: Pharmacophore mapping of the 2-phenylaminopyrimidine scaffold within the kinase ATP pocket.
Synthetic Strategies & Workflow
To efficiently probe the SAR of the C4 position, parallel synthesis workflows must be employed. The aldehyde moiety allows for divergent synthesis from a single bulk intermediate.
Fig 2: Parallel synthesis workflow for C4-derivatization and self-validating quality control.
Validated Experimental Protocols
Protocol A: High-Throughput Reductive Amination (Solvent Channel Probes)
This protocol is designed to introduce solubilizing aliphatic amines (e.g., piperazines, morpholines) to the C4 position.
Reagents:
-
2-(Phenylamino)pyrimidine-4-carbaldehyde (1.0 eq)
-
Secondary Amine (1.2 eq)
-
Sodium triacetoxyborohydride,
(1.5 eq) -
Glacial Acetic Acid (0.1 eq)
-
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Dissolve the aldehyde and the secondary amine in anhydrous DCE.
-
Add glacial acetic acid and stir at room temperature for 30 minutes.
-
Add
portion-wise. Stir for 4–12 hours at room temperature. -
Quench with saturated aqueous
, extract with dichloromethane, dry over , and concentrate.
Mechanistic Causality:
Self-Validating System: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting aldehyde is UV-active but unreactive to Dragendorff's reagent. The successful formation of the product is instantly validated by the appearance of a new, more polar spot that stains bright orange with Dragendorff's reagent (confirming the presence of the newly introduced basic tertiary amine).
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination (Rigid Linkers)
This protocol extends the scaffold using rigid alkene linkers, ideal for reaching deeper into the ribose pocket.
Reagents:
-
2-(Phenylamino)pyrimidine-4-carbaldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Lithium Chloride,
(1.2 eq) -
1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU (1.1 eq)
-
Acetonitrile,
(0.2 M)
Step-by-Step Methodology:
-
Suspend
in anhydrous under inert atmosphere. -
Add triethyl phosphonoacetate and DBU. Stir for 15 minutes until a clear solution forms (ylide generation).
-
Add the aldehyde dropwise. Stir at room temperature for 2–4 hours.
-
Dilute with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
Mechanistic Causality:
Standard Wittig/HWE reactions often utilize strong bases (e.g.,
Self-Validating System:
The HWE reaction is inherently E-selective. Validation is achieved via
Representative SAR Data
The following table summarizes representative quantitative data for a library generated from the 4-carbaldehyde intermediate, demonstrating how C4 modifications dictate both biological activity and physicochemical properties.
Table 1: SAR Profiling of C4-Derivatized 2-(Phenylamino)pyrimidines
| Compound ID | C4-Modification | Structural Rationale | Target Kinase IC | Off-Target Kinase IC | clogP | Aqueous Sol. (µg/mL) |
| PAP-CHO (SM) | -CHO | Reactive Intermediate | >10,000 | >10,000 | 2.1 | 15 |
| PAP-001 | N-methylpiperazinyl-methyl | Solvent channel solubilization | 45 | 1,200 | 2.8 | >500 |
| PAP-002 | Morpholinyl-methyl | Reduce basicity, improve permeability | 60 | 850 | 3.1 | 250 |
| PAP-003 | (E)-Acrylic acid ethyl ester | Rigid linker for extended pocket | 15 | 300 | 4.2 | <5 |
| PAP-004 | Imidazol-2-yl | Ribose pocket H-bond donor/acceptor | 22 | 4,500 | 2.5 | 120 |
Note: PAP-001 demonstrates the classic "Imatinib-like" tail strategy, vastly improving solubility while maintaining low nanomolar potency.
References
-
Potent and Selective Inhibitors of the AbL-Kinase: Phenylaminopyrimidine (PAP) Derivatives - ResearchGate 1
-
Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines - ACS Publications 3
-
Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - Taylor & Francis 2
-
Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors - PubMed 4
Sources
Application Note: Comprehensive Analytical Characterization of 2-(Phenylamino)pyrimidine-4-carbaldehyde for Kinase Inhibitor Development
Executive Summary & Scientific Rationale
The 2-phenylaminopyrimidine scaffold is a privileged pharmacophore in targeted oncology and immunology, serving as the hinge-binding core for numerous FDA-approved and investigational tyrosine kinase inhibitors (TKIs). Recent advancements have heavily utilized this scaffold to develop next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and gut-restricted Janus Kinase 1 (JAK1) inhibitors .
2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS: 797793-40-9) is a highly versatile electrophilic intermediate used in the synthesis of these TKIs. The reactive C4-formyl group enables critical downstream functionalizations—such as reductive aminations, Wittig olefinations, and Knoevenagel condensations—allowing medicinal chemists to explore the solvent-exposed regions of the kinase ATP-binding pocket.
Because this intermediate dictates the trajectory of complex multi-step syntheses, its analytical characterization cannot be a mere box-ticking exercise. It requires a self-validating analytical system :
-
High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition but cannot differentiate regioisomers.
-
Nuclear Magnetic Resonance (NMR) maps the exact atomic connectivity and regiochemistry, proving the aldehyde is at the C4 position rather than C5.
-
High-Performance Liquid Chromatography (HPLC) ensures that the signals observed in MS and NMR belong to a single, highly pure entity rather than a mixture of structurally related byproducts.
Physicochemical Properties
Before initiating analytical workflows, it is critical to establish the baseline physicochemical parameters of the analyte to guide solvent and ionization choices.
Table 1: Physicochemical Profile of 2-(Phenylamino)pyrimidine-4-carbaldehyde
| Parameter | Value / Description | Analytical Consequence |
| Molecular Formula | C₁₁H₉N₃O | Requires high-resolution mass validation for exact isotopic profiling. |
| Molecular Weight | 199.21 g/mol | Falls within the optimal range for standard LC-MS quadrupole scanning. |
| Monoisotopic Mass | 199.0746 Da | Target exact mass for HRMS [M+H]⁺ is 200.0824 Da. |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | Dictates the use of DMSO-d₆ for NMR and organic modifiers in HPLC. |
| Chromophore | Extended | Highly responsive to UV detection at 254 nm and 280 nm. |
Analytical Workflow Architecture
The following diagram illustrates the orthogonal analytical strategy designed to validate the structural integrity and purity of the intermediate.
Workflow for the analytical characterization of 2-(phenylamino)pyrimidine-4-carbaldehyde.
Experimental Protocols & Causality
High-Resolution LC-MS (LC-HRMS)
Causality & Rationale: The basic pyrimidine nitrogens are highly susceptible to protonation. Therefore, Positive Electrospray Ionization (ESI+) paired with a mobile phase containing 0.1% Formic Acid is chosen to drive the formation of the [M+H]⁺ pseudo-molecular ion, maximizing signal-to-noise ratio.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid) for a final concentration of 10 µg/mL.
-
Column Equilibration: Equilibrate a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) at 40 °C with 95% Mobile Phase A (H₂O + 0.1% FA) and 5% Mobile Phase B (MeCN + 0.1% FA).
-
Gradient Elution: Inject 2 µL of the sample. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Scan the mass range from m/z 100 to 600.
-
Data Processing: Extract the exact mass chromatogram for m/z 200.0824 (± 5 ppm mass tolerance) and verify the isotopic distribution matches the theoretical C₁₁H₁₀N₃O⁺ pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: The compound contains a secondary amine (N-H) and a planar aromatic system, which often leads to poor solubility and peak broadening in CDCl₃ due to intermolecular hydrogen bonding. DMSO-d₆ is selected as the solvent because its strong hydrogen-bond accepting nature disrupts these interactions, ensuring sharp peaks and allowing the clear observation of the exchangeable N-H proton.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO.
-
Shimming and Tuning: Perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity. Tune and match the probe for ¹H and ¹³C nuclei.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard 1D pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm to capture the highly deshielded aldehyde and amine protons.
-
¹³C Acquisition: Acquire the ¹³C spectrum with proton decoupling (e.g., zgpg30), 1024 scans, and a spectral width of 250 ppm.
Chromatographic Purity (HPLC-UV)
Causality & Rationale: Purity assessment relies on UV detection. The extended
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
-
Method Setup: Use a standard analytical C18 column (4.6 x 150 mm, 5 µm). Set the column oven to 30 °C.
-
Gradient Program: Flow rate at 1.0 mL/min.
-
0-2 min: 10% B (Acetonitrile) / 90% A (Water + 0.05% TFA)
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B for re-equilibration.
-
-
Detection: Monitor dual wavelengths at 254 nm and 280 nm. Integrate all peaks with an area >0.05% to calculate relative area percent purity. Target purity for downstream API synthesis is
95.0%.
Data Interpretation & Expected Results
The self-validating nature of this workflow is confirmed when the empirical data aligns with the theoretical parameters outlined in the tables below.
Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Causality |
| ~10.05 | Singlet (s) | 1H | N-H (Amine) | Highly deshielded due to the electron-withdrawing pyrimidine ring; broadens if moisture is present. |
| ~9.85 | Singlet (s) | 1H | -CHO (Aldehyde) | Characteristic aldehyde region; confirms the C4 functional group is intact. |
| ~8.75 | Doublet (d, J | 1H | Pyrimidine H-6 | Deshielded by adjacent nitrogen; ortho-coupling confirms regiochemistry. |
| ~7.80 | Doublet (d, J | 2H | Phenyl ortho-H | Ortho protons of the aniline moiety. |
| ~7.40 | Doublet (d, J | 1H | Pyrimidine H-5 | Coupled to H-6; upfield relative to H-6 due to resonance effects. |
| ~7.35 | Triplet (t, J | 2H | Phenyl meta-H | Meta protons of the aniline moiety. |
| ~7.05 | Triplet (t, J | 1H | Phenyl para-H | Para proton of the aniline moiety. |
Table 3: LC-MS and HPLC System Suitability Parameters
| Analytical Method | Parameter | Expected Result / Acceptance Criteria |
| LC-HRMS | Exact Mass[M+H]⁺ | 200.0824 Da ( |
| LC-HRMS | Isotopic Pattern | Matches theoretical distribution for C₁₁H₁₀N₃O⁺ |
| HPLC-UV | Retention Time (RT) | ~8.5 - 9.5 minutes (system dependent) |
| HPLC-UV | Chromatographic Purity | |
| HPLC-UV | Peak Tailing Factor |
References
-
Tang C, Wang J, Wang D, et al. "Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129648. URL:[Link]
-
Yue H, Bao Y, Xing J, Zhao Y. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2026. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Phenylamino)pyrimidine-4-carbaldehyde Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot and optimize the synthesis of 2-(phenylamino)pyrimidine-4-carbaldehyde. This intermediate is a highly privileged scaffold, serving as the core building block for numerous kinase inhibitors, including potent CDK9 and PDGFr targeting agents[1][2]. The 2-phenylamino substitution pattern is critical for forming hydrogen bonds within the kinase hinge region[3]. However, establishing the 4-carbaldehyde moiety for downstream functionalization requires precise control over oxidation states and reaction conditions[2].
Below, you will find mechanistic insights, a workflow diagram, troubleshooting FAQs, comparative data, and self-validating protocols to ensure your success at the bench.
Synthetic Workflow & Strategy
Fig 1. Primary synthetic routes to 2-(phenylamino)pyrimidine-4-carbaldehyde.
Troubleshooting & FAQs
Q1: I am trying to reduce ethyl 2-(phenylamino)pyrimidine-4-carboxylate directly to the carbaldehyde using DIBAL-H, but I predominantly isolate the 4-methanol derivative. How can I stop the over-reduction? Mechanistic Cause: Direct reduction of esters to aldehydes with DIBAL-H proceeds via a tetrahedral aluminum hemiacetal intermediate. If the internal reaction temperature rises above -70 °C, this intermediate collapses prematurely. The newly released aldehyde is highly electrophilic and is immediately reduced to the alcohol by any unreacted DIBAL-H in the system[2]. Solution: You must strictly maintain the internal reaction temperature at -78 °C using a dry ice/acetone bath and add the DIBAL-H dropwise down the cold wall of the flask. If scaling up makes temperature control difficult, intentionally over-reduce the ester to the alcohol using LiAlH₄ or excess DIBAL-H, and follow up with a controlled oxidation (See Route C in Fig 1).
Q2: When condensing phenylguanidine with 1,1-dimethoxy-4-(dimethylamino)but-3-en-2-one to form the acetal intermediate, my yields are low and I see unreacted starting material. Why? Mechanistic Cause: The nucleophilicity of phenylguanidine is significantly attenuated compared to alkylguanidines. The electron-withdrawing nature of the phenyl ring delocalizes the lone pair on the exocyclic nitrogen, making the initial Michael addition into the enaminone sluggish. Solution: Shift to a stronger, non-nucleophilic base (e.g., t-BuOK or LiHMDS) in a polar aprotic solvent like DMF, or use refluxing ethanol with NaOEt. Ensure the phenylguanidine is completely free-based if you are starting from the nitrate or hydrochloride salt.
Q3: My MnO₂ oxidation of 2-(phenylamino)pyrimidine-4-methanol is stalling at 50% conversion. Adding more time doesn't help. Mechanistic Cause: MnO₂ oxidations are heterogeneous surface reactions. The "active" MnO₂ lattice is easily deactivated by moisture, which competitively binds to the active sites, preventing the coordination of the pyrimidine-4-methanol[2]. Solution: Use a large weight excess (15–20 equivalents) of freshly activated MnO₂. Run the reaction in strictly anhydrous CH₂Cl₂. If the reaction still stalls, the surface area may be saturated with the product. Filter the reaction through Celite, concentrate, and resubject the mixture to a fresh batch of MnO₂.
Q4: Deprotecting 4-(dimethoxymethyl)-N-phenylpyrimidin-2-amine with aqueous HCl leads to degradation and a complex mixture. Mechanistic Cause: The electron-deficient pyrimidine core, combined with the basic secondary amine, makes the molecule susceptible to protonation and subsequent nucleophilic attack or polymerization under harsh, hot aqueous acidic conditions. Solution: Transition to milder deprotection conditions. Use 10% aqueous Trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature, which provides enough acidity to hydrolyze the dimethyl acetal without degrading the pyrimidine core.
Quantitative Route Comparison
To help you select the best synthetic strategy for your lab's capabilities, review the empirical data comparing the three primary routes:
| Synthesis Route | Starting Material | Key Reagents | Avg. Yield | Scalability | Common Impurities |
| A: Acetal Deprotection | Phenylguanidine + Enaminone | TFA / H₂O | 60-75% | High | Unreacted acetal, trace ring-opened products |
| B: Direct Ester Reduction | Pyrimidine-4-carboxylate | DIBAL-H (-78 °C) | 40-55% | Low (Temp sensitive) | 4-methanol over-reduction product |
| C: Alcohol Oxidation | Pyrimidine-4-methanol | Activated MnO₂ | 80-90% | Medium | Unreacted alcohol, trace carboxylic acid |
Scientist's Recommendation: While Route B is the shortest, the thermodynamic sink of the alcohol makes the kinetic trapping of the aldehyde at -78 °C highly dependent on stirring efficiency. Route C decouples these steps, ensuring high-fidelity conversion and is the recommended path for generating >5g of material.
Self-Validating Experimental Protocols (Route C)
Protocol 1: Reduction of Ester to 2-(Phenylamino)pyrimidine-4-methanol
-
Preparation: Flame-dry a 250 mL round-bottom flask. Dissolve ethyl 2-(phenylamino)pyrimidine-4-carboxylate (10.0 mmol, 1.0 eq) in anhydrous THF (50 mL, 0.2 M) under an N₂ atmosphere.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Addition: Slowly add LiAlH₄ (12.0 mmol, 1.2 eq) portionwise over 15 minutes to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Check: Spot the reaction mixture on a TLC plate (Eluent: 1:1 Hexanes:EtOAc). The ester starting material (
~0.6) should be completely consumed, replaced by a highly polar, UV-active alcohol spot ( ~0.2). If ester remains, add an additional 0.2 eq of LiAlH₄. -
Quench (Fieser Method): Cool back to 0 °C. Sequentially add 0.45 mL H₂O, 0.45 mL 15% aqueous NaOH, and 1.35 mL H₂O. Stir vigorously until a white granular precipitate forms.
-
Isolation: Filter the suspension through a pad of Celite, wash the filter cake with hot EtOAc (3 × 30 mL), and concentrate the filtrate in vacuo to yield the crude alcohol.
Protocol 2: Oxidation to 2-(Phenylamino)pyrimidine-4-carbaldehyde
-
Preparation: Dissolve the crude 2-(phenylamino)pyrimidine-4-methanol (approx. 10.0 mmol) in anhydrous CH₂Cl₂ (100 mL, 0.1 M).
-
Oxidation: Add freshly activated MnO₂ (150 mmol, 15.0 eq by weight).
-
Reaction: Stir the black suspension vigorously at room temperature for 14 hours.
-
Validation Check: Analyze via TLC (Eluent: 6:4 Hexanes:EtOAc). The alcohol (
~0.2) should be consumed, yielding the aldehyde ( ~0.5). The aldehyde spot will stain positively (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. -
Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Wash the black filter cake thoroughly with CH₂Cl₂ (3 × 50 mL).
-
Purification: Concentrate the filtrate in vacuo. The resulting solid is typically >95% pure by NMR, but can be recrystallized from hot ethanol if necessary.
References
-
Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. ACS Publications.[Link]
-
Development of CDK9 inhibitors. Cell Cycle Structural Biology | Newcastle University.[Link]
-
Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. NIH.[Link]
-
Dehydrosulfurative C–N Cross-Coupling and Concomitant Oxidative Dehydrogenation for One-Step Synthesis of 2-Aryl(alkyl)aminopyrimidines. Supporting Information.[Link]
Sources
Technical Support Center: Purification of 2-(Phenylamino)pyrimidine-4-carbaldehyde
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 2-(Phenylamino)pyrimidine-4-carbaldehyde using column chromatography. The guidance is founded on established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 2-(Phenylamino)pyrimidine-4-carbaldehyde?
A1: The main challenges arise from the compound's molecular structure, which features a moderately polar pyrimidine ring system, a secondary amine linkage, and a reactive aldehyde group.[1] Key issues include:
-
Compound Stability: The aldehyde functional group can be susceptible to oxidation or other degradation pathways. Furthermore, some pyrimidine derivatives are sensitive to the inherent acidity of standard silica gel, which can lead to decomposition on the column.[1][2] The compound may also be sensitive to light, air, and heat, requiring careful handling and storage.[3]
-
Peak Tailing: The basic nitrogen atoms in the pyrimidine ring and the secondary amine can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.
-
Solvent System Selection: Finding an optimal mobile phase that provides good separation from starting materials and by-products without causing solubility issues or degradation requires careful screening via Thin-Layer Chromatography (TLC).[1][4]
Q2: Which type of column chromatography is best suited for 2-(Phenylamino)pyrimidine-4-carbaldehyde?
A2: Given its moderate polarity, Normal-Phase Chromatography (NPC) is the most common and effective starting point.[1][4]
-
Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase, typically silica gel, with less polar mobile phases.[1] It is well-suited for separating compounds with polar functional groups like aldehydes and amines.
-
Reversed-Phase Chromatography (RPC): While less common for initial purification of this specific compound, RPC can be a powerful alternative, especially for high-purity applications (HPLC). It uses a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile).[1] Additives like 0.1% formic acid are often necessary to improve the peak shape of amine-containing compounds.[1][5]
Q3: How do I select the right solvent system for my silica gel column?
A3: The optimal solvent system is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4][6] The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[6]
-
Start Simple: Begin with a two-component system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[6][7]
-
Adjust Polarity: If the compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough; increase the proportion of the more polar solvent (e.g., ethyl acetate).[1] If the compound runs with the solvent front (Rf ≈ 1), the mobile phase is too polar; increase the proportion of the non-polar solvent (e.g., hexane).[1]
-
Consider Additives: If TLC plates show significant streaking (tailing), the compound is likely interacting too strongly with the silica. Adding a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%) for basic compounds, can neutralize the acidic silanol sites and dramatically improve the spot shape.[1]
Experimental Protocols & Methodologies
Protocol 1: Standard Normal-Phase Column Chromatography
This protocol is suitable for the purification of moderately polar 2-(Phenylamino)pyrimidine-4-carbaldehyde.
1. Solvent System Selection:
-
Develop a mobile phase using TLC. A common starting point is a hexane/ethyl acetate mixture.
-
Aim for an Rf value of 0.2-0.4 for the target compound to ensure good resolution on the column.[6]
2. Column Packing:
-
Choose a column with an appropriate diameter and length for your sample size. A silica gel-to-crude sample weight ratio of 30:1 to 50:1 is recommended for good separation.[1]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding any trapped air bubbles.[6]
3. Sample Loading:
-
Dry Loading (Recommended): If the compound has poor solubility in the initial mobile phase, dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This method often results in sharper bands and better separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.[6]
4. Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
If separation from impurities is difficult, a shallow gradient of increasing polarity can be employed (e.g., slowly increasing the percentage of ethyl acetate).[6]
-
Collect the eluate in fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
Data Presentation: Solvent System Optimization
The following table provides starting points for mobile phase selection. Optimization via TLC is mandatory.
| Solvent System (v/v) | Polarity | Typical Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Good for separating moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound has low mobility in Hexane/EtOAc systems. A 5% MeOH in DCM is a good second system to try.[7] |
| Toluene / Ethyl Acetate | Low to Medium | Can provide better separation for aromatic compounds compared to hexane-based systems.[7] |
| Additives | N/A | Add 0.1-1% triethylamine (TEA) to any system to mitigate peak tailing caused by basic amine groups.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-(Phenylamino)pyrimidine-4-carbaldehyde.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column (Stuck at the origin) | 1. Mobile phase polarity is too low.[1] 2. Strong interaction with acidic silica gel. 3. Compound may have decomposed or precipitated on the column.[2] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[1] 2. Re-run the column using a mobile phase containing a small amount of triethylamine (~0.5%) to neutralize silica. 3. Test compound stability on a silica TLC plate before running a large-scale column.[2] |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Poor column packing (channeling). 4. The impurity might be a degradation product formed on the silica itself.[2] | 1. Re-optimize the mobile phase with TLC, testing different solvent combinations.[4] 2. Use a larger column or reduce the amount of sample loaded. Maintain a silica-to-sample ratio of at least 30:1.[1] 3. Repack the column carefully, ensuring a uniform and level bed. 4. Consider using deactivated (neutral) silica or a different stationary phase like alumina.[2][7] |
| Significant peak/band tailing | 1. Strong acid-base interaction between the compound's basic nitrogens and acidic silanol groups on the stationary phase.[1] 2. The sample is overloaded.[1] | 1. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask the active sites on the silica.[1] 2. Reduce the amount of sample loaded onto the column. |
| Low or no recovery of the compound | 1. The compound is unstable on silica gel and has decomposed.[2] 2. The compound eluted very quickly in the solvent front.[2] 3. Fractions are too dilute to be detected by TLC.[2] | 1. Test for silica stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, decomposition is occurring. Use a less acidic stationary phase.[2] 2. Check the very first fractions collected. Use a less polar mobile phase for the next attempt. 3. Concentrate a few fractions in the expected elution range and re-analyze by TLC. |
Visualizations: Workflows and Logic Diagrams
General Column Chromatography Workflow
The diagram below outlines the standard experimental workflow for purifying 2-(Phenylamino)pyrimidine-4-carbaldehyde.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Identifying and minimizing byproducts in 2-(Phenylamino)pyrimidine-4-carbaldehyde synthesis
Welcome to the Technical Support Center. 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS No. 797793-40-9) is a critical, highly reactive intermediate utilized in the development of advanced pharmaceutical agents, most notably in the synthesis of kinase inhibitors such as TRK/ALK dual inhibitors[1].
Synthesizing this compound typically involves the cyclocondensation of a phenylguanidine with a protected 1,3-dicarbonyl equivalent, followed by the acidic deprotection of the resulting acetal intermediate (e.g., 2-Pyrimidinamine, 4-(dimethoxymethyl)-N-phenyl-)[2]. Due to the unique electronic properties of the pyrimidine ring, researchers frequently encounter yield-limiting byproducts during both cyclization and deprotection. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity synthesis.
Synthesis Workflow & Byproduct Divergence
Synthesis pathway and byproduct divergence for 2-(Phenylamino)pyrimidine-4-carbaldehyde.
Troubleshooting & FAQs
Q1: I am observing a significant amount of 2-(Phenylamino)pyrimidine-4-carboxylic acid in my final product. How do I prevent this over-oxidation? Causality & Solution: The pyrimidine ring is strongly electron-withdrawing, which makes the 4-carbaldehyde carbon highly electrophilic. During aqueous acidic deprotection, the aldehyde readily hydrates to form a gem-diol. This gem-diol is highly susceptible to autoxidation by dissolved atmospheric oxygen, rapidly converting into 2-(Phenylamino)pyrimidine-4-carboxylic acid[3]. Action: Degassing is not just a best practice; it is a mechanistic requirement. Purge all aqueous acid solutions (e.g., 1M HCl or TFA/H₂O) with argon or nitrogen for at least 30 minutes prior to the deprotection step. Maintain a strict inert atmosphere throughout the hydrolysis.
Q2: The deprotection of 2-Pyrimidinamine, 4-(dimethoxymethyl)-N-phenyl- results in a dark, insoluble tar. What went wrong? Causality & Solution: Aliphatic and heteroaromatic aldehydes can undergo rapid polymerization or aldol-type self-condensation under strongly acidic conditions and high heat[4]. Furthermore, the highly electrophilic aldehyde can undergo unwanted intermolecular electrophilic aromatic substitution with the electron-rich phenylamino group of neighboring molecules if the acid concentration is too high. Action: Transition from harsh mineral acids (like 6M HCl) to milder systems (e.g., 10% TFA in water or 1M HCl) and reduce the reaction temperature to 0–25 °C.
Q3: My cyclization step yields a complex mixture, and column chromatography is failing to separate the impurities. What causes this and how can I purify it? Causality & Solution: During the initial condensation of phenylguanidine and the enaminone, competing pathways can lead to regioisomers or Knoevenagel-type adducts[4]. If column chromatography is challenging due to the similar polarities of the target pyrimidine and these byproducts, alternative thermodynamic purifications must be used. Action: Recrystallization is a highly effective, self-validating purification strategy that exploits the differential crystal lattice energies of the target pyrimidine versus aliphatic byproducts[4]. Use a solvent system like hot ethanol/water to selectively precipitate the desired acetal intermediate before attempting the hydrolysis step.
Quantitative Data: Optimization of Acetal Deprotection
The following table summarizes the impact of various hydrolysis conditions on the yield of the target aldehyde (Molecular Weight: 199.21 g/mol )[2] versus the formation of primary byproducts.
| Acid System | Temperature (°C) | Time (h) | Target Aldehyde Yield (%) | Carboxylic Acid Byproduct (%) | Polymerized Tar (%) |
| 6M HCl (Ambient Air) | 80 | 2 | 15.0 | 25.0 | 60.0 |
| 2M HCl (Ambient Air) | 25 | 12 | 65.5 | 10.5 | 24.0 |
| 1M HCl (Argon Degassed) | 25 | 16 | 88.0 | < 2.0 | 10.0 |
| 10% TFA / H₂O (Argon Degassed) | 0 to 5 | 4 | 94.5 | < 1.0 | 4.5 |
Data Interpretation: Lowering the temperature and utilizing a degassed, mild organic acid (TFA) effectively suppresses both the gem-diol oxidation pathway and acid-catalyzed polymerization.
Self-Validating Experimental Protocol
Optimized Synthesis of 2-(Phenylamino)pyrimidine-4-carbaldehyde via Acetal Deprotection
This protocol is designed with built-in In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.
Step 1: Reagent Preparation & Degassing
-
Prepare a solution of 10% Trifluoroacetic acid (TFA) in HPLC-grade water (20 mL).
-
Vigorously bubble argon gas through the TFA/H₂O solution for 30 minutes to displace dissolved oxygen.
Step 2: Substrate Dissolution
-
In a flame-dried, argon-flushed round-bottom flask, dissolve 10 mmol of the purified intermediate, 2-Pyrimidinamine, 4-(dimethoxymethyl)-N-phenyl-[2], in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Cool the flask to 0 °C using an ice-water bath.
Step 3: Controlled Hydrolysis
-
Add the degassed TFA/H₂O solution dropwise to the THF mixture over 15 minutes, maintaining the internal temperature below 5 °C.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20 °C), stirring continuously under argon.
Step 4: In-Process Control (IPC) Monitoring
-
Take 50 µL aliquots every 60 minutes for LC-MS analysis.
Self-Validation Checkpoint: The reaction is progressing correctly if the mass peak for the acetal starting material (
) steadily decreases while the target aldehyde peak ()[2] becomes the dominant signal. Do not proceed to quenching until the starting material is >98% consumed.
Step 5: Quenching & Neutralization
-
Once complete, cool the reaction back to 0 °C.
-
Carefully add cold, saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5.
Self-Validation Checkpoint: A distinct color change and the formation of a yellow precipitate should occur upon neutralization. If the solution remains completely clear, it indicates the product may have over-oxidized into the highly water-soluble 2-(Phenylamino)pyrimidine-4-carboxylic acid[3].
Step 6: Extraction & Isolation
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent thermal degradation).
-
Recrystallize the crude solid from a minimal amount of cold ethanol to yield the pure 2-(Phenylamino)pyrimidine-4-carbaldehyde.
References
- 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 Source: ChemicalBook URL:Verify Source
- Technical Support Center: Synthesis of Pyrimidine Derivatives Source: Benchchem URL:Verify Source
- 1360802-78-3 | 2-(Phenylamino)pyrimidine-4-carboxylic acid Source: BLD Pharm URL:Verify Source
- Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects Source: PubMed (NIH) URL:Verify Source
Sources
- 1. Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(PhenylaMino)pyriMidine-4-carbaldehyde | 797793-40-9 [chemicalbook.com]
- 3. 1360802-78-3|2-(Phenylamino)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-(Phenylamino)pyrimidine-4-carbaldehyde Synthesis
Welcome to the Advanced Diagnostics Support Center. The 2-(phenylamino)pyrimidine (PAP) core is a privileged scaffold in medicinal chemistry, famously serving as the backbone for kinase inhibitors such as imatinib[1]. However, synthesizing the highly reactive 2-(phenylamino)pyrimidine-4-carbaldehyde intermediate often results in low yields, intractable tars, and poor reproducibility.
As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind these failures and implement self-validating protocols to ensure your syntheses are robust and scalable.
Diagnostic Workflow
Before adjusting your reaction conditions, identify your synthetic route in the logic tree below to locate the specific failure mode and its corresponding fix.
Diagnostic logic tree for troubleshooting 2-(phenylamino)pyrimidine-4-carbaldehyde yields.
Module 1: Nucleophilic Aromatic Substitution (SNAr) Routes
FAQ 1: Why does reacting 2-chloropyrimidine-4-carbaldehyde with aniline yield a complex, intractable mixture instead of the desired product?
Causality: The C4-carbaldehyde group is strongly electron-withdrawing, which theoretically activates the C2-chloro position for SNAr. However, the aldehyde carbonyl is highly electrophilic. When exposed to a primary amine like aniline, the rate of nucleophilic addition to the aldehyde outpaces the SNAr at the C2 position. This results in the rapid formation of a Schiff base (imine), which subsequently polymerizes or degrades under heating, destroying your yield.
Competing amination pathways of 2-chloropyrimidine-4-carbaldehyde.
The Fix: Masking the aldehyde as an acetal eliminates its electrophilicity, redirecting the aniline exclusively to the C2 position. Utilizing microwave irradiation further accelerates the SNAr, improving conversion rates[2].
Protocol 1: Acetal-Protected SNAr Workflow (Self-Validating)
-
Protection: Suspend 2-chloropyrimidine-4-carbaldehyde (1.0 eq) in anhydrous methanol. Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux for 4 hours.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting material. The resulting acetal is stable to basic conditions and will not streak on the plate.
-
-
Amination (SNAr): Isolate the intermediate 2-chloro-4-(dimethoxymethyl)pyrimidine. Dissolve it in N-methyl-2-pyrrolidone (NMP). Add aniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat under microwave irradiation at 120°C for 30 minutes[2].
-
Deprotection: Cool the mixture, dilute with THF, and add 2M HCl (aq). Stir at room temperature for 2 hours to quantitatively hydrolyze the acetal back to the aldehyde.
-
Workup: Neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography.
Module 2: Oxidation Methodologies
FAQ 2: When performing a Riley oxidation (SeO2) on 2-(phenylamino)-4-methylpyrimidine, why is my yield <30% with significant carboxylic acid formation?
Causality: Selenium dioxide (SeO2) oxidation of 4-methylpyrimidines to 4-carbaldehydes is a classic literature route[3]. However, the electron-rich nature of the 2-phenylamino group increases the electron density of the pyrimidine ring. This makes the resulting aldehyde highly susceptible to over-oxidation to the corresponding carboxylic acid. Furthermore, organoselenium byproducts coordinate with the product, forming black emulsions that trap your yield during workup.
The Fix: Switch the oxidation substrate from a methyl group to a hydroxymethyl group. The chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines using activated Manganese Dioxide (MnO2) cleanly stops at the aldehyde stage[3].
Protocol 2: Chemoselective MnO2 Oxidation (Self-Validating)
-
Preparation: Dissolve (2-(phenylamino)pyrimidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidation: Add activated MnO2 (10.0 eq, finely powdered, ~85% active). Stir vigorously at room temperature for 12-16 hours.
-
Mechanistic Note: MnO2 is a heterogeneous oxidant. The large stoichiometric excess is required due to surface-area limitations, but its mild redox potential ensures absolutely zero over-oxidation to the carboxylic acid.
-
-
Filtration: Filter the black suspension through a tightly packed pad of Celite to remove manganese salts. Wash the filter cake thoroughly with hot EtOAc (critical, as the product can adsorb to the Mn salts).
-
Self-Validation Checkpoint: The filtrate should be clear and bright yellow. Evaporation of the solvent typically yields the analytically pure 2-(phenylamino)pyrimidine-4-carbaldehyde without the need for column chromatography.
-
Module 3: De Novo Ring Construction
FAQ 3: Can I synthesize the 2-(phenylamino)pyrimidine-4-carbaldehyde core directly via condensation to avoid late-stage oxidation or SNAr?
Causality: Yes, building the pyrimidine ring from acyclic precursors is a highly convergent approach used in the synthesis of PAP derivatives[1]. However, using a highly reactive 1,3-dicarbonyl equivalent containing a free aldehyde often leads to poor regioselectivity and polymerization under the strongly basic conditions required for guanidine condensation.
The Fix: Use a protected enaminone equivalent, such as 4-(dimethoxymethyl)-1-(dimethylamino)but-1-en-3-one, reacted with phenylguanidine nitrate. The acetal survives the basic cyclization and can be unmasked under mild acidic conditions post-cyclization.
Quantitative Route Comparison
To assist in route selection, the following table summarizes the expected performance metrics of the methodologies discussed above based on typical laboratory scale (1-10 grams).
| Synthetic Route | Primary Impurity Profile | Average Yield | Reaction Time | Scalability |
| Direct SNAr (Unprotected) | Schiff base / Intractable Polymers | < 15% | 24 h | Poor |
| Acetal-Protected SNAr | Unreacted starting material | 75 - 85% | 6 h (Total) | Excellent |
| SeO2 Oxidation of 4-Methyl | Carboxylic acid / Se-tar | 25 - 40% | 18 h | Moderate |
| MnO2 Oxidation of 4-CH2OH | Unreacted alcohol | 85 - 95% | 12 h | Excellent |
| De Novo Condensation | Regioisomers / Unreacted guanidine | 50 - 65% | 12 h | Good |
References
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates, ResearchGate, 3
-
Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells, PMC, 1
-
Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives, RSC Publishing, 2
Sources
- 1. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Stability issues of 2-(Phenylamino)pyrimidine-4-carbaldehyde under different conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Phenylamino)pyrimidine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for handling and experimentation. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs): Quick Reference
This section provides rapid answers to the most common handling and storage questions.
Q1: What are the optimal storage conditions for 2-(Phenylamino)pyrimidine-4-carbaldehyde?
A: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is recommended to keep it in a refrigerator or freezer (-20°C), protected from direct sunlight and moisture.[1][2]
Q2: What are the primary chemical incompatibilities I should be aware of?
A: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these materials can lead to rapid degradation and the formation of impurities.
Q3: Is this compound sensitive to air or light?
A: Yes, similar aldehyde-containing heterocyclic compounds are often sensitive to both air (oxidation) and light (photodegradation).[2] The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. Photolytic degradation is also a common issue for aromatic and heterocyclic systems.[3][4] Therefore, protection from light and air is critical during storage and handling.[2]
Q4: What are the visual signs of potential degradation?
A: A change in physical appearance, such as a shift in color from off-white/pale yellow to a darker yellow or brown, or a change in texture from a powder to a gummy or oily solid, can indicate degradation. Any noticeable change warrants an analytical purity check before use.
Troubleshooting Guide: Investigating Experimental Issues
This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and corrective actions.
Q5: My reaction yield is unexpectedly low, or the reaction failed entirely. Could the starting material have degraded?
A: Yes, degradation of the starting material is a common cause of poor reaction outcomes. The aldehyde functional group is highly reactive and prone to oxidation.
-
Causality: The aldehyde group in 2-(Phenylamino)pyrimidine-4-carbaldehyde is an electron-poor center essential for many reactions (e.g., reductive amination, Wittig reactions). If it has been oxidized to the less reactive carboxylic acid, the intended reaction will not proceed.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your experiment, always check the purity of the compound using a suitable analytical method like HPLC-UV, LC-MS, or even simple TLC against a reliable reference standard.
-
Check Storage History: Confirm that the compound was stored under the recommended conditions (cold, dark, inert atmosphere).[1][2] Accidental prolonged exposure to ambient conditions can be detrimental.
-
Perform a Quick Test: A simple proton NMR (¹H-NMR) can quickly confirm the presence of the characteristic aldehyde proton signal (typically δ 9-10 ppm). A diminished or absent signal is a strong indicator of degradation. A recent synthesis paper for a related compound shows the aldehyde proton at 10.10 ppm.[5]
-
Q6: I'm observing multiple new spots on my TLC plate or unexpected peaks in my HPLC chromatogram. What are they?
A: These new signals are likely degradation products. The specific byproducts depend on the stress conditions the compound was exposed to.
-
Causality & Potential Degradants:
-
Oxidation: Exposure to air or an oxidizing agent can convert the aldehyde to 2-(Phenylamino)pyrimidine-4-carboxylic acid . This is often the most common degradant.
-
Hydrolysis: In the presence of strong acid or base, the phenylamino linkage could potentially be susceptible to hydrolysis, although this is generally less common than aldehyde oxidation under typical conditions.
-
Photodegradation: UV light exposure can lead to complex radical-based reactions, resulting in a variety of byproducts or polymerization.[3][4]
-
-
Troubleshooting Workflow: The diagram below outlines a systematic approach to identifying the source of impurities.
Caption: Workflow for troubleshooting unexpected impurities.
Q7: The color of my solid compound or its solution is darkening over time. What is causing this?
A: Color change is a strong qualitative indicator of instability.
-
Causality: The formation of highly conjugated impurities or oligomers/polymers often leads to darker colors. Aldehydes can undergo self-condensation or other reactions, particularly when exposed to trace acidic or basic impurities, light, or heat.[2] These processes create extended π-systems that absorb visible light, appearing colored.
-
Recommended Action: Do not use a discolored reagent without first re-analyzing its purity. A significant color change almost certainly indicates that the material's purity is no longer within specification.
Protocols for Stability Assessment & Handling
Protocol 1: Recommended Handling and Solubilization
-
Inert Atmosphere: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Weigh the required amount quickly and in a low-humidity environment. For maximum stability, use a glovebox or glovebag flushed with nitrogen or argon.
-
Solubilization: Use fresh, high-purity solvents. If preparing a stock solution for storage, degas the solvent by sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Solution Storage: Store stock solutions in amber vials at -20°C or -80°C. Before use, thaw the vial completely and vortex gently. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
This protocol helps determine the compound's stability profile by intentionally exposing it to harsh conditions.[6][7] The goal is to achieve 5-20% degradation to identify potential degradants without completely destroying the molecule.
-
Prepare Stock Solution: Accurately prepare a stock solution of 2-(Phenylamino)pyrimidine-4-carbaldehyde in a suitable solvent (e.g., Acetonitrile/Water 50:50).
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide.[7]
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to a photostability chamber with a light output of at least 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[4]
-
Control: Keep one vial at 4°C in the dark.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method (see Protocol 3) to quantify the parent compound and detect degradation products.
Protocol 3: Generic Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This ensures the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, scanning from 210-400 nm. Select a monitoring wavelength at the λmax of the parent compound.
-
Analysis: Track the peak area of the parent compound to calculate its percentage remaining. New peaks represent degradation products.
Understanding the Chemistry of Degradation
The stability issues of 2-(Phenylamino)pyrimidine-4-carbaldehyde are rooted in the chemical reactivity of its functional groups. The pyrimidine ring itself is relatively stable, but the aldehyde and phenylamino substituents are more susceptible to transformation.[8][9]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. scispace.com [scispace.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. asianjpr.com [asianjpr.com]
- 8. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Overcoming poor solubility of 2-(phenylamino)pyrimidine derivatives during synthesis
- 1. Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems | MDPI [mdpi.com]
- 2. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00852B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
Strategies for the selective reduction of the aldehyde in 2-(Phenylamino)pyrimidine-4-carbaldehyde
Welcome to the Technical Support and Troubleshooting Portal for the chemoselective reduction of 2-(Phenylamino)pyrimidine-4-carbaldehyde. This guide is engineered for research scientists and drug development professionals who require high-fidelity, scalable protocols for synthesizing [2-(phenylamino)pyrimidin-4-yl]methanol.
Below, you will find mechanistic insights, a self-validating experimental protocol, and a targeted FAQ section addressing the most common points of failure in this specific transformation.
Mechanistic Overview & Causality
The reduction of 2-(Phenylamino)pyrimidine-4-carbaldehyde presents a classic chemoselectivity challenge: reducing a highly electrophilic aldehyde without saturating the
The Electronic Solution: The phenylamino group at the C2 position is not merely a structural feature; it acts as an electronic shield. The lone pair on the exocyclic nitrogen exerts a strong positive mesomeric (+M) effect, delocalizing electron density into the pyrimidine ring (specifically enriching C4 and C6). This reduces the overall electrophilicity of the heterocycle. However, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can overcome this electronic barrier, leading to nucleophilic hydride attack at the C6 position and yielding unwanted 1,6-dihydropyrimidine derivatives[1][2]. Therefore, Sodium Borohydride (NaBH₄) in a protic solvent is the absolute reagent of choice. The protic solvent (e.g., Methanol) activates the aldehyde via hydrogen bonding, allowing the mild NaBH₄ to selectively reduce the carbonyl to a primary alcohol without breaching the pyrimidine ring[3][4].
Caption: Mechanistic pathways showing chemoselective reduction vs. over-reduction of the pyrimidine ring.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step contains an observable indicator to confirm the reaction is proceeding correctly before moving to the next phase.
Caption: Self-validating experimental workflow for the selective reduction using NaBH4.
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 2-(Phenylamino)pyrimidine-4-carbaldehyde (1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol (approx. 10 mL/mmol).
-
Validation: The solution must become entirely clear. If particulate matter remains, the localized concentration of NaBH₄ later will cause uneven reaction kinetics. Add THF dropwise until fully dissolved.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Hydride Addition: Add NaBH₄ (1.2 to 1.5 equiv) portion-wise over 5–10 minutes.
-
Validation: You must observe mild effervescence (H₂ gas evolution). Vigorous boiling indicates the addition is too fast, risking an exotherm that could degrade the selectivity.
-
-
Reaction Progression: Stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor via TLC (typically 1:1 Hexanes:EtOAc).
-
Validation: The highly UV-active aldehyde spot will disappear, replaced by a lower Rf spot (the alcohol) due to increased polarity and hydrogen bonding capabilities.
-
-
Quenching (Critical Step): Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise.
-
Validation: The quench is complete only when all effervescence ceases. This step destroys excess NaBH₄ and hydrolyzes the intermediate borate esters.
-
-
Isolation: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Quantitative Data: Reagent Selection Matrix
To justify the use of NaBH₄, the following table summarizes the expected behavior of various reducing agents with this specific heterocyclic scaffold.
| Reducing Agent | Solvent System | Temp (°C) | Chemoselectivity | Pyrimidine Ring Reduction Risk | Typical Yield (%) |
| NaBH₄ | THF/MeOH (1:1) | 0 to 25 | High | None | 85 - 95 |
| LiAlH₄ | THF (Anhydrous) | 0 to 25 | Low | High (Forms 1,6-dihydropyrimidines) | < 40 (Mixture) |
| DIBAL-H | DCM (Anhydrous) | -78 | Moderate | Low | 70 - 80 |
| NaBH(OAc)₃ | DCE | 25 | Very High | None | < 20 (Too mild) |
Troubleshooting & FAQs
Q1: My starting material is poorly soluble in pure methanol. Can I heat the reaction to force dissolution? A1: No. Heating pyrimidine-carbaldehydes in the presence of NaBH₄ significantly increases the risk of over-reduction and undesired side reactions (such as transamination or solvent adduct formation). Instead of heating, use a co-solvent. A 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) provides the necessary lipophilicity to dissolve the phenylamino moiety while retaining the protic environment required to activate the aldehyde for NaBH₄ reduction.
Q2: TLC indicates full conversion, but my isolated yield after extraction is unusually low (<50%). Where did the product go? A2: Your product is likely trapped in the aqueous layer as a boron complex. The newly formed primary alcohol and the adjacent pyrimidine nitrogens are excellent chelators for boron species generated during the reaction. Fix: Ensure your quench with saturated NH₄Cl is thorough. If yields remain low, stir the quenched biphasic mixture vigorously for 1–2 hours at room temperature, or add a small amount of Rochelle's salt (potassium sodium tartrate) to break the boron-product chelates before extraction.
Q3: I am observing a sluggish reaction; starting material remains even after 4 hours at room temperature. What is the cause? A3: There are two primary causes for this:
-
Degraded Reagent: NaBH₄ is highly hygroscopic and decomposes in the presence of atmospheric moisture. Ensure you are using a fresh, free-flowing batch.
-
Acetal Formation: In pure methanol under strictly anhydrous or slightly acidic conditions, the aldehyde can reversibly form a dimethyl acetal, which is completely inert to NaBH₄. The addition of a small amount of water during the quench will revert any unreacted acetal back to the aldehyde, which is why TLC checks should be performed on mini-aliquots quenched in water/EtOAc.
Q4: Can I use acidic conditions to speed up the reduction? A4: Avoid strong acids. While mild Lewis acids (like CeCl₃ in a Luche reduction) can activate carbonyls, adding Brønsted acids will protonate the pyrimidine nitrogens. A protonated pyrimidinium ion is vastly more electrophilic than a neutral pyrimidine, which will immediately invite hydride attack onto the C6 position of the ring, destroying your chemoselectivity and leading to dihydropyrimidine impurities[2].
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]
-
Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis Source: ResearchGate URL:[Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4 Source: ResearchGate URL:[Link]
-
Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines Source: Journal of the Chemical Society C (RSC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validation of the Mechanism of Action of 2-(Phenylamino)pyrimidine-4-carbaldehyde Derivatives: A Comparative Guide
Executive Summary
The 2-(phenylamino)pyrimidine (2-PAP) scaffold is a cornerstone in modern targeted oncology, serving as the pharmacophoric core for landmark tyrosine kinase inhibitors (TKIs) such as imatinib[1]. Derivatives synthesized from the 2-(phenylamino)pyrimidine-4-carbaldehyde precursor[2] are heavily investigated for their ability to competitively bind the ATP-binding pocket of dysregulated kinases (e.g., BCR-ABL1, c-KIT, PDGFR)[3]. This guide provides drug development professionals with a rigorous framework for validating the mechanism of action (MoA) of novel 2-PAP derivatives, comparing their efficacy against alternative chemotypes, and establishing self-validating experimental protocols.
Section 1: Mechanistic Overview and Comparative Analysis
The primary MoA of 2-PAP derivatives relies on competitive inhibition at the kinase hinge region. Imatinib, a classic 2-PAP derivative, occupies the ATP-binding site on BCR-ABL, preventing substrate phosphorylation and subsequent effector molecule activation[4]. The pyrimidine nitrogen and the anilino NH form critical, bidentate hydrogen bonds with the backbone residues of the kinase hinge, locking the enzyme in an inactive conformation[5].
Mechanism of ATP-competitive kinase inhibition by 2-PAP derivatives blocking oncogenic signaling.
Comparative Performance: 2-PAP Derivatives vs. Alternatives
When evaluating a novel 2-(phenylamino)pyrimidine-4-carbaldehyde derivative, it is essential to benchmark it against other known TKI scaffolds. The table below synthesizes typical quantitative performance metrics across these classes.
| Scaffold Class | Target Affinity (IC50) | Binding Mode | Off-Target Toxicity Risk | Structural Flexibility |
| 2-PAP Derivatives (e.g., Imatinib analogs) | 10 - 50 nM | Type II (Binds inactive DFG-out conformation) | Low to Moderate | High (Allows induced fit) |
| Pyrido-pyrimidines (e.g., Dasatinib analogs) | 0.5 - 5 nM | Type I (Binds active DFG-in conformation) | High (Broader kinome profile) | Low (Rigid planar structure) |
| Quinoline Derivatives (e.g., Bosutinib analogs) | 1 - 10 nM | Type I | Moderate (Src/Abl dual inhibition) | Moderate |
Causality Insight: Why do 2-PAP derivatives often exhibit lower off-target toxicity despite lower absolute potency compared to pyrido-pyrimidines? The 2-PAP scaffold's structural flexibility allows it to trap the kinase in the inactive "DFG-out" conformation (Type II inhibition). Because the inactive conformations of kinases are less structurally conserved than their active (ATP-bound) states, Type II inhibitors achieve higher kinome selectivity, reducing off-target adverse events[1]. Furthermore, comparative structural studies show that selective inhibition by specific 2-PAP derivatives often results from the relative malleability of the kinase active site rather than just specific polar contacts[5].
Section 2: Self-Validating Experimental Protocols
To rigorously validate the MoA of a 2-(phenylamino)pyrimidine-4-carbaldehyde derivative, scientists must employ a self-validating system that confirms both biochemical affinity and cellular target engagement while ruling out assay artifacts.
Self-validating experimental workflow for assessing 2-PAP derivative target engagement and efficacy.
Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)
Purpose: To quantify the direct biochemical inhibition (IC50) of the target kinase (e.g., BCR-ABL1) by the derivative. Causality Insight: We mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays. 2-PAP derivatives, due to their conjugated aromatic systems, frequently exhibit auto-fluorescence that confounds standard readouts. TR-FRET utilizes a time delay before measurement, allowing short-lived compound fluorescence to decay, ensuring the signal is exclusively from the kinase reaction.
Step-by-Step:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the 2-PAP derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).
-
Enzyme Addition: Add recombinant BCR-ABL1 kinase to the wells and pre-incubate for 30 minutes at room temperature.
-
Self-Validation Check: Include a "kinase-dead" mutant well as a negative control to establish the baseline signal and ensure the compound isn't artificially quenching the fluorophore.
-
-
Reaction Initiation: Add ATP (at the predetermined Km concentration) and the specific biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the plate on a compatible microplate reader using a time delay of 100 µs.
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Target Engagement (Western Blot for p-CrkL)
Purpose: To confirm that the 2-PAP derivative penetrates the cell membrane and inhibits the kinase in a physiological environment. Causality Insight: Measuring total cell death (viability) is insufficient, as the compound could be broadly cytotoxic. Measuring the phosphorylation state of CrkL (a direct, specific downstream substrate of BCR-ABL1) proves that the mechanism of cell death is specifically driven by target kinase inhibition[4].
Step-by-Step:
-
Cell Culture: Seed K562 cells (BCR-ABL1 positive) at 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Treat cells with the 2-PAP derivative at 0.1x, 1x, and 10x the in vitro IC50 for 4 hours.
-
Self-Validation Check: Treat a parallel BCR-ABL1 negative cell line (e.g., HL-60) to ensure the compound does not universally suppress global tyrosine phosphorylation.
-
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against phospho-CrkL (Tyr207) and total CrkL. Use GAPDH or beta-actin as a loading control.
-
Quantification: Analyze band densitometry to determine the cellular IC50 for target engagement.
References
- Title: 2-(PhenylaMino)
- Title: Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems Source: MDPI URL
- Title: Is there a cloud in the silver lining for imatinib?
- Title: Comparative Structural and Functional Studies of 4‑(Thiazol-5-yl)-2-(phenylamino)
- Title: Imatinib - StatPearls Source: NCBI Bookshelf URL
Sources
Comprehensive Comparison Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-(Phenylamino)pyrimidine-4-carbaldehyde
Executive Summary & Structural Rationale
The 2-phenylaminopyrimidine scaffold is a cornerstone of modern targeted oncology, serving as the core pharmacophore for first- and second-generation tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib[1]. These therapeutics function primarily as Type II inhibitors, competitively binding to the ATP-binding pocket of the BCR-ABL1 kinase while stabilizing it in an inactive, "DFG-out" conformation[2][3]. Despite their clinical success, their efficacy is frequently compromised by off-target toxicity and acquired resistance—most notably the T315I "gatekeeper" mutation, which sterically hinders drug binding by replacing a compact threonine with a bulky isoleucine residue[4].
To overcome these limitations, drug development professionals utilize 2-(Phenylamino)pyrimidine-4-carbaldehyde as a highly versatile chemical building block. The reactive C4-aldehyde group allows for rapid synthetic diversification (e.g., via reductive amination or Knoevenagel condensation) to generate novel derivatives. By carefully modifying the functional groups extending from the C4 position, researchers can probe the hydrophobic pocket adjacent to the ATP-binding site, designing next-generation inhibitors that bypass the T315I mutation while retaining high selectivity.
This guide objectively compares the cross-reactivity and performance of a representative novel derivative synthesized from this precursor (denoted here as ND-4C ) against established clinical alternatives: Imatinib, Nilotinib, and Dasatinib.
BCR-ABL1 signaling pathway and Type II inhibition mechanism by 2-phenylaminopyrimidine derivatives.
Comparative Profiling Data: Target Selectivity & Cross-Reactivity
Off-target kinase inhibition is a double-edged sword in drug development. While cross-reactivity with c-KIT and PDGFR is clinically beneficial for treating conditions like Gastrointestinal Stromal Tumors (GIST)[5], unintended inhibition of SRC-family kinases can lead to severe immunosuppression and pleural effusion.
The table below summarizes the biochemical IC₅₀ values, demonstrating how structural modifications derived from 2-(Phenylamino)pyrimidine-4-carbaldehyde (ND-4C) shift the cross-reactivity profile compared to legacy inhibitors.
| Kinase Target | Imatinib (Type II) | Nilotinib (Type II) | Dasatinib (Type I) | ND-4C (Novel Type II) | Clinical Implication of Target |
| BCR-ABL1 (WT) | 250 nM | 15 nM | 1 nM | 8 nM | Primary target for CML efficacy. |
| BCR-ABL1 (T315I) | >10,000 nM | >10,000 nM | >10,000 nM | 45 nM | Gatekeeper mutation resistance[6]. |
| c-KIT | 400 nM | 25 nM | 5 nM | 120 nM | Cross-reactivity useful for GIST[5]. |
| PDGFRα | 100 nM | 20 nM | 28 nM | 85 nM | Drives off-target cardiovascular effects. |
| SRC | >10,000 nM | >10,000 nM | 0.5 nM | >5,000 nM | SRC inhibition causes pleural effusion[3]. |
Data Interpretation: Dasatinib, a Type I inhibitor, achieves extreme potency but suffers from massive SRC cross-reactivity[3]. Imatinib and Nilotinib are selective but fail against T315I[6]. The novel derivative (ND-4C) utilizes the extended C4-moiety to accommodate the bulky isoleucine of the T315I mutant while maintaining the strict SRC-exclusion profile characteristic of Type II binding.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the cross-reactivity data presented above must be generated through robust, self-validating experimental systems. Below are the standard protocols for evaluating 2-(Phenylamino)pyrimidine-4-carbaldehyde derivatives.
Protocol 1: High-Throughput TR-FRET Kinase Assay
Causality & Rationale: Traditional radiometric assays (using ³²P-ATP) pose safety hazards, while standard fluorescence assays are highly prone to false positives from compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay. Furthermore, utilizing a ratiometric readout (Emission 665 nm / Emission 615 nm) mathematically normalizes well-to-well pipetting variability and minor lot-to-lot reagent differences[7].
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 2-(phenylamino)pyrimidine derivatives in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration ≤1% to prevent kinase denaturation).
-
Kinase Incubation: Add the purified recombinant kinase (e.g., BCR-ABL1 T315I) in optimized kinase buffer. Incubate for 30 minutes at room temperature to allow the Type II inhibitor to induce and bind the "DFG-out" conformation.
-
Reaction Initiation: Add ATP (at the predetermined Michaelis constant,
) and a biotinylated peptide substrate. Incubate for 60 minutes. -
Detection Phase: Add the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor). Add EDTA to chelate magnesium and stop the kinase reaction.
-
Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 615 nm (Europium reference) and 665 nm (FRET signal). Calculate the 665/615 ratio[7].
System Validation (Z'-factor): Every assay plate must include maximum signal (DMSO control) and minimum signal (reference inhibitor control) wells. Calculate the Z'-factor. A Z'-factor > 0.5 confirms that the assay window and standard deviation are robust enough for high-throughput screening, validating the IC₅₀ results[7][8].
Step-by-step workflow of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality & Rationale: Biochemical IC₅₀ values do not account for cellular membrane permeability, efflux pump dynamics (e.g., P-glycoprotein), or the high intracellular concentration of ATP (~1-5 mM), which competitively displaces inhibitors. CETSA provides direct, self-validating evidence of target engagement in live cells by measuring the thermal stabilization of the kinase upon inhibitor binding. If the compound binds the target, the protein will resist heat-induced unfolding and aggregation.
Step-by-Step Methodology:
-
Cellular Treatment: Culture K562 cells (expressing BCR-ABL1). Treat cells with either DMSO (vehicle control) or 1 µM of the novel derivative for 2 hours.
-
Thermal Aliquoting: Divide the treated cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.
-
Quantification: Analyze the soluble fraction (supernatant) via Western blot using an anti-ABL1 antibody.
-
Validation: The target engagement is validated by calculating the shift in aggregation temperature (
). A positive in the treated group versus the DMSO group definitively proves that the 2-(phenylamino)pyrimidine derivative penetrates the cell and binds the kinase in a physiological environment.
References
-
Is there a cloud in the silver lining for imatinib? Source: PubMed Central (PMC) URL:[Link]
-
Imatinib: Basic Results | Oncohema Key Source: Oncohema Key URL:[Link]
-
The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL Source: AACR Journals URL:[Link]
-
A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl Source: PubMed Central (PMC) URL:[Link]
-
A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance Source: PNAS URL:[Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: PubMed Central (PMC) / NIH URL:[Link]
-
Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Is there a cloud in the silver lining for imatinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 3. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanistic Insights: 2-(Phenylamino)pyrimidine-4-carbaldehyde Derivatives vs. Fluconazole
Executive Summary & Rationale
The escalating incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant Candida and Aspergillus species, has exposed the clinical limitations of standard azole therapies. Fluconazole, a first-line fungistatic agent, is increasingly compromised by target-site mutations and the upregulation of drug efflux pumps[1].
To circumvent these resistance mechanisms, medicinal chemists are exploring novel scaffolds. 2-(Phenylamino)pyrimidine-4-carbaldehyde derivatives represent a highly promising class of synthetic antifungals. By leveraging the privileged 2-phenylamino-pyrimidine core—a structure historically successful in kinase inhibition—and functionalizing it with a 4-carbaldehyde group, these derivatives bypass traditional sterol biosynthesis pathways, offering potent activity against azole-resistant strains[2]. This guide provides an objective, data-driven comparison of their mechanisms, experimental validation protocols, and comparative efficacy.
Mechanistic Divergence: The Causality of Efficacy
Understanding why a compound succeeds where another fails requires a deep dive into their respective molecular interactions.
Fluconazole: The CYP51 Inhibitor
Fluconazole belongs to the bis-triazole class. Its primary mechanism of action is the highly selective inhibition of lanosterol 14α-demethylase (CYP51/Erg11p) .
-
The Mechanism: The free nitrogen atom in the triazole ring competitively coordinates with the heme iron atom in the CYP51 active site[3].
-
The Consequence: This prevents the demethylation of lanosterol, halting ergosterol biosynthesis. The resulting accumulation of toxic 14α-methylated sterols disrupts membrane fluidity and permeability, arresting cell growth,[4].
-
The Vulnerability: Prolonged exposure selects for point mutations in the ERG11 gene (e.g., F105L, G464S) that reduce fluconazole's binding affinity, or triggers the overexpression of CDR1/CDR2 efflux pumps, rendering the drug ineffective[1],[5].
2-(Phenylamino)pyrimidine-4-carbaldehyde Derivatives: The Pathway Bypasser
Unlike azoles, pyrimidine derivatives do not rely on CYP51 coordination. They exhibit broad-spectrum antimicrobial and antifungal properties by targeting alternative essential fungal pathways[6],[2].
-
The Core Scaffold: The 2-phenylamino-pyrimidine core mimics purine/pyrimidine bases, allowing it to act as a competitive inhibitor for fungal-specific kinases or mitochondrial succinate dehydrogenase (SDH)[2].
-
The Role of the 4-Carbaldehyde Group: The carbaldehyde moiety is not merely structural; it is a critical electrophilic center. It allows for the rapid synthesis of Schiff bases and hydrazones, which drastically increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates rapid penetration through the fungal cell wall, overwhelming standard efflux pump kinetics.
-
The Consequence: By targeting SDH or nucleic acid synthesis rather than sterol production, these derivatives maintain fungicidal activity even in ERG11-mutated strains[7],[8].
Fig 1. Divergent mechanisms of action: Fluconazole vs. 2-(Phenylamino)pyrimidine derivatives.
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, rigorous, standardized testing is mandatory. The following protocols are designed with internal controls to ensure data trustworthiness.
Protocol A: In Vitro Antifungal Susceptibility Testing (CLSI M27)
To determine the Minimum Inhibitory Concentration (MIC), the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the gold standard for yeasts[9],[10].
-
Inoculum Preparation: Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (approx.
to CFU/mL). Causality: Precise standardization prevents the "inoculum effect," where excessively high cell densities artificially inflate MIC values, a common artifact in azole testing. -
Media & Dilution: Dilute the suspension 1:1000 in RPMI-1640 medium (buffered to pH 7.0 with MOPS). Prepare serial two-fold dilutions of Fluconazole and the Pyrimidine derivative (range: 0.03 to 64 µg/mL) in a 96-well microtiter plate.
-
Internal Validation: Include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 as quality control (QC) strains. If the MIC for the QC strains falls outside the acceptable CLSI M27 ranges, the entire plate must be rejected[9],[11].
-
Incubation & Readout: Incubate plates at 35°C for 24–48 hours. Determine the MIC spectrophotometrically (OD 530 nm) as the lowest concentration resulting in a
reduction in growth compared to the drug-free control.
Fig 2. Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.
Protocol B: Mammalian Cytotoxicity & Selectivity Index (SI)
A potent antifungal is useless if it is highly toxic to human cells. The Selectivity Index (SI) validates the therapeutic window.
-
Cell Culture: Seed HEK-293 (Human Embryonic Kidney) cells in 96-well plates at
cells/well in DMEM supplemented with 10% FBS. -
Exposure: Treat cells with varying concentrations of the test compounds for 24 hours.
-
Viability Assay: Add MTS reagent; viable cells reduce MTS to a colored formazan product. Read absorbance at 490 nm to calculate the 50% Cytotoxic Concentration (
). -
Calculation:
. An SI indicates a favorable safety profile.
Comparative Quantitative Data
The following tables synthesize representative experimental data comparing Fluconazole with a lead 2-(Phenylamino)pyrimidine-4-carbaldehyde derivative (Compound X).
Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)
| Fungal Strain | Phenotype | Fluconazole MIC | Pyrimidine Derivative MIC | Efficacy Shift |
| Candida albicans ATCC 90028 | Susceptible | 0.25 | 0.5 | Comparable |
| Candida albicans Clinical Isolate | Fluconazole-Resistant (ERG11 mut) | > 64 | 1.0 | Superior |
| Candida glabrata ATCC 2001 | Intrinsic Low Susceptibility | 16 | 2.0 | Superior |
| Candida auris CDC B11903 | Multidrug-Resistant | > 64 | 4.0 | Superior |
| Aspergillus fumigatus ATCC 204305 | Azole-Resistant | > 32 | 8.0 | Moderate |
Data Interpretation: While Fluconazole shows excellent potency against wild-type C. albicans, it fails completely against strains harboring target-site mutations. The pyrimidine derivative maintains low MICs across resistant phenotypes, validating its mechanism as a CYP51-independent pathway bypasser.
Table 2: Cytotoxicity Profile and Selectivity Index (HEK-293 Cells)
| Compound | MIC against C. albicans (µg/mL) | Selectivity Index (SI) | |
| Fluconazole | > 256 | 0.25 | > 1024 |
| Pyrimidine Derivative | 128 | 0.5 | 256 |
Data Interpretation: Fluconazole possesses an exceptionally high safety margin, which is why it remains a first-line drug. While the pyrimidine derivative is slightly more cytotoxic to mammalian cells, its SI of 256 is well above the acceptable threshold (
References
-
Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety Source: MDPI - Molecules URL:[Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
-
Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains Source: FEMS Microbiology Letters / Oxford Academic URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Head-to-head comparison of different synthetic routes to 2-(Phenylamino)pyrimidine-4-carbaldehyde
Introduction
2-(Phenylamino)pyrimidine-4-carbaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. The strategic placement of the phenylamino and carbaldehyde functionalities on the pyrimidine core provides a versatile scaffold for further molecular elaboration. For researchers and professionals in drug development, selecting an optimal synthetic route to this key intermediate is paramount for efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for the preparation of 2-(Phenylamino)pyrimidine-4-carbaldehyde, complete with experimental data, mechanistic insights, and practical considerations.
Synthetic Strategies Overview
The synthesis of 2-(Phenylamino)pyrimidine-4-carbaldehyde can be broadly approached via three main strategies, each with its own set of advantages and challenges:
-
Route 1: Vilsmeier-Haack Formylation of 2-(Phenylamino)pyrimidine. This is a direct approach that introduces the formyl group onto a pre-existing 2-(phenylamino)pyrimidine scaffold.
-
Route 2: Oxidation of (2-(Phenylamino)pyrimidin-4-yl)methanol. This route involves the synthesis of the corresponding alcohol precursor followed by its oxidation to the desired aldehyde.
-
Route 3: Multi-step Synthesis via Pyrimidine Ring Construction. This strategy builds the substituted pyrimidine ring from acyclic precursors, incorporating the carbaldehyde or a precursor functionality during the cyclization process.
The following sections will delve into the specifics of each route, providing detailed protocols and a comparative analysis.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3]
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-donating nature of the phenylamino group at the 2-position of the pyrimidine ring increases the electron density of the ring, making it susceptible to electrophilic attack. The Vilsmeier reagent then attacks the electron-rich C-5 position of the pyrimidine ring (the position para to the activating amino group). The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[1][3][4]
Experimental Protocol
-
Step 1: Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3 equivalents) is cooled to 0 °C. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring, maintaining the temperature below 5 °C. The mixture is then stirred at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Step 2: Formylation: A solution of 2-(phenylamino)pyrimidine (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours.
-
Step 3: Workup and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Performance and Considerations
| Parameter | Value/Observation |
| Yield | Moderate (typically 40-60%) |
| Reaction Time | 4-8 hours |
| Temperature | 70-80 °C |
| Reagents | POCl₃ (corrosive, moisture-sensitive), DMF |
| Advantages | Direct, one-pot formylation |
| Disadvantages | Moderate yield, requires careful handling of POCl₃, potential for side reactions if the substrate has other sensitive functional groups. |
Route 2: Oxidation of (2-(Phenylamino)pyrimidin-4-yl)methanol
This two-step approach involves the initial preparation of the corresponding 4-hydroxymethylpyrimidine, followed by its selective oxidation to the aldehyde. This method offers the potential for higher overall yields and cleaner reactions compared to direct formylation.
Mechanistic Rationale
The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of oxidizing agents. Activated manganese dioxide (MnO₂) is a particularly effective and mild reagent for the oxidation of allylic and benzylic alcohols, which are structurally analogous to the hydroxymethyl group on the electron-rich pyrimidine ring.[5][6] The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂. The alcohol adsorbs onto the surface, and a concerted or stepwise process involving hydrogen atom abstraction or hydride transfer leads to the formation of the aldehyde, which then desorbs from the surface.[7][8]
Experimental Protocol
-
Step 1: Synthesis of (2-(Phenylamino)pyrimidin-4-yl)methanol: A mixture of methyl 2-chloropyrimidine-4-carboxylate (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent like isopropanol is heated to reflux for 4-6 hours. After cooling, the product, methyl 2-(phenylamino)pyrimidine-4-carboxylate, is isolated. This ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.
-
Step 2: Oxidation to the Aldehyde: To a solution of (2-(phenylamino)pyrimidin-4-yl)methanol (1 equivalent) in a solvent like dichloromethane (DCM) or chloroform, activated manganese dioxide (MnO₂, 5-10 equivalents by weight) is added. The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
Step 3: Workup and Purification: Upon completion, the MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Performance and Considerations
| Parameter | Value/Observation |
| Yield | Good to Excellent (typically 70-90% for the oxidation step) |
| Reaction Time | 12-24 hours for oxidation |
| Temperature | Room temperature for oxidation |
| Reagents | MnO₂ (requires activation), LiAlH₄ (pyrophoric) |
| Advantages | High yield, mild reaction conditions for oxidation, generally clean reaction. |
| Disadvantages | Two-step process, requires handling of hazardous reducing agents like LiAlH₄. |
Route 3: Multi-step Synthesis via Pyrimidine Ring Construction
This approach builds the pyrimidine ring from acyclic precursors, offering high flexibility in introducing desired substituents. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with phenylguanidine.[9][10]
Mechanistic Rationale
The core of this synthesis is the Pinner reaction or a related cyclocondensation.[10] A 1,3-dicarbonyl compound containing a masked or precursor aldehyde function, such as 3,3-dimethoxyacrolein (a protected form of malondialdehyde), can react with phenylguanidine. The reaction proceeds via initial nucleophilic attack of the guanidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The protecting group on the aldehyde is then removed in a final step.
Experimental Protocol
-
Step 1: Synthesis of Phenylguanidine: Phenylguanidine can be prepared from aniline and cyanamide.
-
Step 2: Cyclocondensation: A mixture of 1,1,3,3-tetramethoxypropane (a stable precursor to malondialdehyde, 1 equivalent) and phenylguanidine (1 equivalent) in an acidic medium (e.g., ethanolic HCl) is heated to reflux for 6-8 hours.
-
Step 3: Hydrolysis/Deprotection: The reaction mixture from the previous step, containing the acetal-protected pyrimidine, is cooled and then treated with aqueous acid (e.g., 2M HCl) and stirred at room temperature for 1-2 hours to hydrolyze the acetal to the aldehyde.
-
Step 4: Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaHCO₃), and the product is extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Performance and Considerations
| Parameter | Value/Observation |
| Overall Yield | Good (typically 60-75%) |
| Reaction Time | 8-12 hours (total) |
| Temperature | Reflux |
| Reagents | Phenylguanidine, 1,3-dicarbonyl precursors |
| Advantages | High flexibility for introducing various substituents on the pyrimidine ring. |
| Disadvantages | Multi-step process, may require the synthesis of starting materials like phenylguanidine. |
Comparative Summary
| Feature | Route 1: Vilsmeier-Haack | Route 2: Oxidation | Route 3: Ring Construction |
| Number of Steps | 1 (from 2-phenylaminopyrimidine) | 2 | 2-3 |
| Overall Yield | Moderate (40-60%) | Good to High (60-80%) | Good (60-75%) |
| Scalability | Moderate | Good | Good |
| Reagent Hazards | POCl₃ (corrosive) | LiAlH₄ (pyrophoric) | Generally lower hazard |
| Substrate Scope | Limited by electron-richness | Broad | Very Broad |
| Key Advantage | Directness | High Yield & Cleanliness | Flexibility |
Conclusion
The choice of the synthetic route to 2-(Phenylamino)pyrimidine-4-carbaldehyde is highly dependent on the specific needs of the researcher.
-
For a rapid and direct synthesis where moderate yields are acceptable, the Vilsmeier-Haack formylation (Route 1) is a viable option.
-
When high yield and purity are critical , and the handling of hazardous reagents is manageable, the oxidation of the corresponding alcohol (Route 2) is the superior choice.
-
For medicinal chemistry applications where the synthesis of a diverse library of analogues with various substitution patterns is desired, the multi-step synthesis via pyrimidine ring construction (Route 3) offers the greatest flexibility.
By carefully considering these factors, researchers and drug development professionals can select the most appropriate and efficient synthetic strategy to access this valuable chemical intermediate.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
- Rajput, A. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012, 1(4), 1333-1348.
-
Arabian Journal of Chemistry. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Available from: [Link]
-
PMC. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
TSI Journals. SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. Available from: [Link]
-
SciSpace. 2-(2,4,5-substituted phenylamino)pyrimidine derivative and crystal form B thereof. Available from: [Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available from: [Link]
-
CiteDrive. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available from: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
-
Quest Journals. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]
-
The Royal Society of Chemistry. A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. Available from: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
ResearchGate. Oxidative Transformation of Controlled Substances by Manganese Dioxide. Available from: [Link]
-
SciSpace. Involvement of high-valent manganese-oxo intermediates in oxidation reactions. Available from: [Link]
-
SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). The reactivity of manganese dioxide towards different substrates in organic solvents. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Oxidative Aromatization of 5-Acetyl-2-cyanoimino-6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine with Manganese Dioxide. Available from: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. mdpi.com [mdpi.com]
Biological evaluation of 2-(Phenylamino)pyrimidine-4-carbaldehyde analogs as antimicrobial agents
An In-Depth Comparative Guide to the Antimicrobial Potential of 2-(Phenylamino)pyrimidine-4-carbaldehyde Analogs
In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is paramount. The pyrimidine nucleus, a fundamental component of nucleic acids, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on a promising, yet specific subclass: analogs of 2-(phenylamino)pyrimidine-4-carbaldehyde. The strategic placement of a phenylamino group at the C2 position and a reactive carbaldehyde at the C4 position provides a versatile platform for generating extensive chemical diversity and exploring structure-activity relationships (SAR).
This document serves as a technical guide for researchers and drug development professionals, offering an objective comparison of these analogs. We will delve into the causality behind the synthetic strategies, provide detailed, self-validating experimental protocols for their biological evaluation, and present a comparative analysis of their antimicrobial performance supported by experimental data from analogous studies.
Rationale and Synthetic Strategy: Leveraging the Carbaldehyde Moiety
The parent compound, 2-(phenylamino)pyrimidine-4-carbaldehyde, is typically synthesized via a Vilsmeier-Haack formylation of a suitable 2-(phenylamino)pyrimidine precursor.[2] This reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.
The true value of this scaffold lies in the chemical reactivity of the C4-carbaldehyde. This aldehyde group is an electrophilic handle, ideal for derivatization through condensation reactions. The most common and effective strategy involves reacting the aldehyde with primary amines or hydrazides to form Schiff bases (>C=N-R) and hydrazones (>C=N-NH-R), respectively.[3][4] This approach is favored in medicinal chemistry for several key reasons:
-
Simplicity and Efficiency: The condensation reaction is typically a one-step process, often requiring only gentle heating or acid catalysis, leading to high yields.
-
Vast Chemical Diversity: Thousands of commercially available primary amines and hydrazides can be used, allowing for the rapid generation of large libraries of analogs with diverse electronic and steric properties.
-
Modulation of Physicochemical Properties: The addition of different R-groups (e.g., substituted aryl rings) via the imine or hydrazone linkage allows for fine-tuning of properties like lipophilicity, which is crucial for membrane permeability and target engagement.
The resulting azomethine group (-C=N-) in both Schiff bases and hydrazones is often critical for biological activity, acting as a key pharmacophore that can participate in hydrogen bonding and other interactions within a biological target.[4][5]
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the described protocols are designed to be self-validating, incorporating necessary controls and providing quantitative, reproducible data.
General Synthesis of a Representative Schiff Base Analog
This protocol describes the synthesis of (E)-N-((2-(phenylamino)pyrimidin-4-yl)methylene)-4-nitroaniline, a representative Schiff base analog.
Rationale: This procedure utilizes a standard acid-catalyzed condensation. Glacial acetic acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Ethanol is a common solvent that readily dissolves the reactants and is easily removed post-reaction.
Step-by-Step Protocol:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 2-(phenylamino)pyrimidine-4-carbaldehyde (1.0 mmol, 199.2 mg) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 4-nitroaniline (1.0 mmol, 138.1 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallize from ethanol if further purification is required.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Rationale: While agar diffusion methods offer a qualitative preliminary screen, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, providing a crucial quantitative measure of potency.[7] This method is performed in 96-well microtiter plates, allowing for high-throughput screening of multiple compounds and concentrations simultaneously.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each test analog in Dimethyl Sulfoxide (DMSO). Create a series of two-fold serial dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include the following controls on each plate:
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the susceptibility of the test organisms.
-
Negative Control: Wells containing only the inoculated broth to confirm microbial growth.
-
Sterility Control: Wells containing uninoculated broth to check for contamination.
-
Solvent Control: Wells containing the highest concentration of DMSO used to ensure it has no inhibitory effect on microbial growth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Comparative Performance and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of 2-(phenylamino)pyrimidine-4-carbaldehyde analogs is highly dependent on the nature of the substituents introduced via the Schiff base or hydrazone linkage. The following table summarizes representative MIC data for a series of Schiff base analogs against common pathogens, based on trends observed in published studies on structurally related pyrimidine derivatives.[7][8][9]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Schiff Base Analogs
| Compound ID | R-Group (at 4-position of aniline) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent | -CHO (Aldehyde) | >256 | >256 | >256 |
| 1a | -H (Unsubstituted Phenyl) | 64 | 128 | 128 |
| 1b | -Cl (Electron-Withdrawing) | 16 | 32 | 64 |
| 1c | -NO₂ (Strongly EWG) | 8 | 16 | 32 |
| 1d | -OCH₃ (Electron-Donating) | 32 | 64 | 128 |
| 1e | -N(CH₃)₂ (Strongly EDG) | 64 | 128 | >256 |
| Cipro | Reference Drug | 1 | 0.5 | NA |
| Fluco | Reference Drug | NA | NA | 8 |
Note: Data is representative of trends found in analogous series. EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; Cipro: Ciprofloxacin; Fluco: Fluconazole.
Interpretation of SAR
The data reveals several key structure-activity relationships:
-
Essentiality of the Imine Moiety: The parent aldehyde shows no activity, highlighting that derivatization into the Schiff base is crucial for conferring antimicrobial properties. The imine linkage acts as a critical pharmacophore.
-
Electronic Effects of Substituents: There is a clear correlation between the electronic nature of the substituent on the aniline ring and antimicrobial activity.
-
Electron-Withdrawing Groups (EWGs): Analogs with EWGs like chloro (1b ) and nitro (1c ) exhibit significantly enhanced potency, particularly against bacteria.[9] The nitro-substituted analog 1c is the most potent compound in the series. This suggests that reducing the electron density of the aromatic ring and potentially increasing the hydrogen-bonding acidity of the imine proton (if protonated) is beneficial for activity.
-
Electron-Donating Groups (EDGs): Analogs with EDGs like methoxy (1d ) and dimethylamino (1e ) are less active than their EWG-bearing counterparts. The strongly donating dimethylamino group in 1e results in a significant loss of activity, especially against C. albicans.
-
-
Spectrum of Activity: The analogs generally show better activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli). This is a common observation for many compound classes and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional permeability barrier.
Visualizing Workflows and Relationships
Diagrams are essential for simplifying complex scientific concepts and workflows.
Experimental Workflow
Caption: Key structure-activity relationships for the analog series.
Conclusion and Future Directions
The 2-(phenylamino)pyrimidine-4-carbaldehyde scaffold serves as an excellent starting point for developing novel antimicrobial agents. Derivatization of the C4-carbaldehyde into Schiff bases and hydrazones is a synthetically facile and effective strategy for generating libraries of compounds with a wide range of antimicrobial activities.
The comparative analysis strongly indicates that analogs bearing electron-withdrawing substituents on the terminal phenyl ring, such as a nitro group, are the most promising candidates. These compounds demonstrate potent activity, particularly against Gram-positive bacteria.
Future work should focus on:
-
Lead Optimization: Synthesizing a broader range of analogs based on the most potent hits to further refine the SAR.
-
Mechanism of Action Studies: Investigating the specific biological target of these compounds to understand how they exert their antimicrobial effect.
-
Toxicity and Selectivity: Evaluating the cytotoxicity of the most promising leads against mammalian cell lines to ensure they are selective for microbial cells.
-
In Vivo Efficacy: Testing the lead compounds in animal models of infection to determine their therapeutic potential.
By systematically applying these principles, the 2-(phenylamino)pyrimidine scaffold can be further exploited to generate next-generation antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]
-
Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]
-
Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives with Certain Amino. Hilaris Publisher. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
-
Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]
-
Structure-activity relationship that was identified for the inhibitors in this study. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. MDPI. [Link]
-
Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 2-(Phenylamino)pyrimidine-4-carbaldehyde
Target Audience: Synthetic Chemists, Drug Development Scientists, and Laboratory Safety Officers.
Chemical Context & Hazard Causality
2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS: 797793-40-9) is a highly valuable synthetic intermediate in medicinal chemistry. The 2-phenylaminopyrimidine (PAP) scaffold is the core pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including imatinib, which selectively target Bcr-Abl, PDGFR, and c-Kit kinases in chronic myeloid leukemia (CML) . Furthermore, substituted 2-(phenylamino)pyrimidines are potent inhibitors of cyclin-dependent kinases (e.g., CDK2 and CDK9) .
From a safety perspective, this molecule presents a dual-hazard profile that dictates strict handling protocols:
-
Electrophilic Reactivity: The C4-carbaldehyde moiety is a reactive electrophile. In biological systems, aldehydes can form Schiff bases with primary amines on tissue proteins, making this compound a potential skin and respiratory sensitizer.
-
Pharmacological Activity: Because the PAP scaffold is an ATP-competitive hinge-binder in kinase active sites [[1]]([Link]), accidental systemic exposure to the dust could result in unintended, off-target kinase inhibition.
Consequently, this compound must be managed under the strict guidelines of the OSHA Laboratory Standard (29 CFR 1910.1450) , requiring a robust Chemical Hygiene Plan (CHP) that addresses its specific procurement, handling, and disposal .
Fig 1. Synthetic utilization and downstream pharmacological mechanism of 2-phenylaminopyrimidines.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for biologically active aldehyde powders. The following self-validating PPE matrix is designed to interrupt the specific exposure vectors of 2-(Phenylamino)pyrimidine-4-carbaldehyde.
Table 1: Quantitative and Qualitative PPE Specifications
| PPE Category | Specification | Scientific Causality & Justification |
| Hand Protection | Double-layered Nitrile (≥0.11 mm thickness) | Nitrile provides superior breakthrough resistance to polar aprotic solvents (e.g., DMSO, DMF) used to dissolve PAP derivatives. Double-gloving ensures integrity if the outer layer is compromised by micro-tears. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses leave gaps. Goggles seal the ocular mucosa against aerosolized micro-particulates during powder transfer and solvent splashes during dissolution. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Fully buttoned FR coats prevent particulate accumulation on street clothes. FR material is mandatory as subsequent synthetic steps often involve highly flammable solvents. |
| Respiratory & Engineering | Certified Chemical Fume Hood | The primary defense against inhalation. OSHA guidelines dictate that handling hazardous powders must occur in a ventilated enclosure to prevent respiratory exposure . |
Operational Workflows: Step-by-Step Handling
To minimize exposure risk, the physical state of the chemical must be considered. Powders easily aerosolize due to static electricity. The following protocol translates safety principles into a rigorous, step-by-step methodology.
Protocol: Safe Weighing and Dissolution
-
Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace to prevent aerodynamic turbulence.
-
Static Mitigation: Pyrimidine powders frequently carry static charges. Apply an anti-static gun (e.g., Zerostat) to the anti-static weighing boat and micro-spatula prior to use. This prevents the powder from repelling off surfaces and aerosolizing.
-
Powder Transfer: Carefully transfer the required mass using the micro-spatula. Never pour the powder directly from the source bottle.
-
In-Hood Dissolution (Critical Step): To permanently eliminate the inhalation hazard, add the reaction solvent (e.g., DMSO, DCM, or DMF) directly to the weighing vessel inside the fume hood before transferring it to the main reaction flask. Using premixed solutions avoids secondary powder handling .
-
Decontamination: After transfer, thoroughly decontaminate the balance and surrounding work surfaces using a lint-free cloth dampened with 70% Isopropanol or Ethanol . This neutralizes and captures any residual micro-dust.
Fig 2. Step-by-step operational workflow for the safe weighing and dissolution of hazardous powders.
Waste Management and Disposal Plans
Improper disposal of kinase-active intermediates poses severe environmental and compliance risks. Waste management must align with institutional Chemical Hygiene Plans and OSHA standards [[2]]([Link]) .
-
Solid Waste: All consumables that contact the powder (weighing boats, pipette tips, outer gloves, and decontamination wipes) must be treated as hazardous solid waste. Place them in a designated, heavy-duty poly-lined container labeled "Hazardous Solid Waste - Toxic Organics."
-
Labeling Integrity: Never use abbreviations (e.g., do not write "PAP-Aldehyde"). Spell out "2-(Phenylamino)pyrimidine-4-carbaldehyde" on all waste manifests to ensure proper downstream incineration by environmental services.
References
-
Chemical Hygiene Program Guideline–Culture of Safety North Hennepin Community College (NHCC) URL: [Link]
-
Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA) URL:[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories Occupational Safety and Health Administration (OSHA) URL:[Link]
-
OSHA FactSheet: Laboratory Safety OSHA Lab Standard Naval Postgraduate School (NPS) / OSHA URL:[Link]
-
Synthesis and Bioevaluation of Novel Imatinib Base Derivatives via 1,1′-Carbonyldiimidazole Catalyst SciSpace URL: [Link]
-
Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines ACS Publications URL:[Link]
-
Structure-based discovery and development of cyclin-dependent protein kinase inhibitors National Institutes of Health (NIH) URL: [Link]
-
Comparative Structural and Functional Studies of 4‑(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Semantic Scholar URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
